Product packaging for 19-hydroxybaccatin III(Cat. No.:CAS No. 78432-78-7)

19-hydroxybaccatin III

Cat. No.: B197904
CAS No.: 78432-78-7
M. Wt: 602.6 g/mol
InChI Key: SYDMVWLQJZBPIU-VHLOTGQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Hydroxybaccatin III has been reported in Taxus sumatrana, Taxus wallichiana, and Taxus wallichiana var. wallichiana with data available.
alkaloid from Taxus wallichiana

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38O12 B197904 19-hydroxybaccatin III CAS No. 78432-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDMVWLQJZBPIU-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78432-78-7
Record name 19-Hydroxybaccatin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybaccatin III is a naturally occurring taxane derivative of significant interest in the pharmaceutical industry, primarily as a potential precursor for the semi-synthesis of novel anti-cancer agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal and contemporary research, a summary of key quantitative data, and visualizations of the relevant biosynthetic pathways and experimental workflows to aid researchers in their drug discovery and development endeavors.

Introduction

The taxane family of diterpenoids, most famously represented by Paclitaxel (Taxol®), has revolutionized cancer chemotherapy. These compounds exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The discovery of new taxanes is crucial for the development of next-generation anti-cancer drugs with improved efficacy and reduced side effects. This compound is one such taxane, first identified from the Himalayan yew, Taxus wallichiana.[1] Its unique hydroxylation at the C-19 position offers a novel site for chemical modification, making it a valuable target for semi-synthetic drug development programs.

Discovery

This compound was first reported in 1981 by Miller et al. during an activity-guided fractionation of a polar extract of Taxus wallichiana Zucc.[1] The investigation was aimed at identifying new cytotoxic compounds and led to the isolation of three new taxane derivatives: this compound, 10-deacetylcephalomannine, and 10-deacetyltaxol. The structure of this compound was elucidated through spectral analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Biosynthesis

This compound is a derivative of the core taxane skeleton, which is synthesized in Taxus species via the mevalonate pathway. While the complete biosynthetic pathway to this compound has not been fully elucidated, it is understood to branch from the central taxane biosynthesis pathway that produces baccatin III. The key enzymatic step is the hydroxylation of the C-19 methyl group of a baccatin III-like precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

Biosynthesis_of_19_Hydroxybaccatin_III GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Intermediate_Taxanes Intermediate Taxanes Taxadiene->Intermediate_Taxanes Multiple Enzymatic Steps (Hydroxylations, Acetylations, etc.) Baccatin_III Baccatin III Intermediate_Taxanes->Baccatin_III Multiple Enzymatic Steps Hydroxybaccatin_III This compound Baccatin_III->Hydroxybaccatin_III C-19 Hydroxylase (Cytochrome P450)

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Taxus species involves a multi-step process of extraction and chromatography. The following protocol is a generalized procedure based on established methods for taxane isolation.

Extraction
  • Biomass Preparation: Dried and ground plant material (e.g., needles and twigs of Taxus wallichiana) is used as the starting material.

  • Solvent Extraction: The biomass is extracted with a polar solvent, typically methanol or ethanol, at room temperature for 24-48 hours. This process is often repeated to ensure complete extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

Purification

The purification of this compound from the crude extract is a chromatographic challenge due to the presence of numerous other taxanes with similar polarities. A combination of chromatographic techniques is employed for successful isolation.

  • Liquid-Liquid Partitioning: The crude extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar and nonpolar impurities.

  • Column Chromatography: The organic phase is concentrated and subjected to a series of column chromatography steps.

    • Silica Gel Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column, eluting with a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile).

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved by preparative HPLC, often using a C18 column.

Isolation_Workflow Start Dried Taxus Biomass Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Organic_Phase Organic Phase Partitioning->Organic_Phase Silica_Gel Silica Gel Column Chromatography Organic_Phase->Silica_Gel Fractions Taxane-Rich Fractions Silica_Gel->Fractions Reversed_Phase Reversed-Phase (C18) Chromatography Fractions->Reversed_Phase Semi_Pure Semi-Pure this compound Reversed_Phase->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Figure 2: General workflow for the isolation of this compound.

Quantitative Data and Characterization

The yield of this compound from Taxus species is generally low and varies depending on the species, geographical location, and time of harvest.

ParameterValueReference
Molecular Formula C₃₁H₃₈O₁₂[1]
Molecular Weight 602.63 g/mol [1]
Typical Yield 0.001-0.01% of dry weightGeneral estimate
Purity (after HPLC) >98%General estimate

Table 1: Physicochemical and Yield Data for this compound

The structure of this compound is confirmed using modern spectroscopic techniques.

TechniqueKey Observations
¹H NMR Characteristic signals for the taxane core, including acetyl and benzoyl groups, and a distinctive signal for the C-19 hydroxymethyl group.
¹³C NMR Resonances corresponding to the 31 carbon atoms of the molecule, with the C-19 signal shifted downfield due to hydroxylation.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Table 2: Spectroscopic Data for this compound

Conclusion and Future Perspectives

This compound remains a taxane of considerable interest for the development of new anti-cancer therapeutics. Its discovery has broadened our understanding of taxane biosynthesis and provides a unique chemical scaffold for semi-synthetic modifications. Future research will likely focus on elucidating its complete biosynthetic pathway, which could enable its production in microbial or plant cell culture systems, and on exploring its potential as a precursor for novel, potent anti-cancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

A Technical Guide to the Natural Sources of 19-Hydroxybaccatin III in Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III is a naturally occurring taxane diterpenoid found in various species of the genus Taxus, commonly known as yew trees. As a close structural analog of baccatin III, a key precursor in the semi-synthesis of the widely used anticancer drug paclitaxel (Taxol®), this compound is of significant interest to the pharmaceutical industry. Its potential as a starting material for the synthesis of novel paclitaxel analogs and other taxane-based therapeutics underscores the importance of understanding its natural sources, biosynthesis, and efficient extraction methodologies. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in Taxus species, detailing its prevalence, biosynthetic origins, and the experimental protocols for its isolation and characterization.

Natural Occurrence and Quantitative Data

This compound was first isolated from the polar extract of Taxus wallichiana Zucc.[1]. While this species remains the primary documented natural source of this compound, the comprehensive quantitative analysis of this compound across a wide range of Taxus species and different plant tissues is not as extensively reported as for other major taxanes like paclitaxel, baccatin III, and 10-deacetylbaccatin III.

The concentration of taxanes in Taxus species is known to vary significantly depending on the species, geographical location, age of the plant, and the specific tissue harvested[2]. While precise quantitative data for this compound is scarce in publicly available literature, the existing research on other taxanes provides a framework for understanding its likely distribution. Generally, taxanes are found in various parts of the yew tree, including the bark, needles, and stems[2].

Due to the limited availability of specific quantitative data for this compound, the following table presents a qualitative overview of its occurrence, alongside representative quantitative data for other major taxanes to provide context for researchers.

Taxus SpeciesPlant PartThis compound PresenceBaccatin III Content (mg/g dry weight)10-Deacetylbaccatin III Content (mg/g dry weight)Paclitaxel Content (mg/g dry weight)Reference
Taxus wallichianaBark, Needles, StemsIdentified[1]0.02 - 0.20.1 - 1.00.01 - 0.1[2]
Taxus baccataNeedles, StemsNot explicitly reported0.01 - 0.10.02 - 0.80.005 - 0.05[3]
Taxus cuspidataNeedlesNot explicitly reportedup to 0.8up to 0.5up to 1.67[3]
Taxus mediaNeedlesNot explicitly reportedup to 0.6up to 0.4up to 1.22[3]
Taxus chinensisNeedlesNot explicitly reportedup to 0.2up to 0.3up to 0.09[3]

Note: The quantitative data for baccatin III, 10-deacetylbaccatin III, and paclitaxel are approximate ranges compiled from various sources and are intended for comparative purposes. The presence of this compound in species other than T. wallichiana is plausible but requires further investigation. Researchers are encouraged to perform their own quantitative analyses on their specific Taxus sources.

Biosynthesis of this compound

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. The core taxane skeleton is synthesized from geranylgeranyl diphosphate (GGPP). A series of cyclization and hydroxylation reactions, primarily catalyzed by cytochrome P450 monooxygenases, leads to the formation of various taxane intermediates[4].

It is widely accepted that this compound is a derivative of baccatin III. The proposed biosynthetic step involves the hydroxylation of the C-19 methyl group of baccatin III. This reaction is likely catalyzed by a specific cytochrome P450 enzyme, a family of enzymes known to be responsible for the majority of oxidative modifications in the taxane biosynthetic pathway[4][5]. While the specific enzyme responsible for the C-19 hydroxylation of baccatin III has not yet been definitively identified and characterized in the literature, the established role of cytochrome P450s in taxane biosynthesis provides a strong foundation for this hypothesis.

Below is a diagram illustrating the proposed final step in the biosynthesis of this compound from baccatin III.

Biosynthesis_of_19_Hydroxybaccatin_III Baccatin_III Baccatin III Hydroxybaccatin_III This compound Baccatin_III->Hydroxybaccatin_III Hydroxylation at C-19 P450 Cytochrome P450 (putative C-19 hydroxylase) P450->Baccatin_III

Caption: Proposed enzymatic conversion of baccatin III to this compound.

Experimental Protocols

The isolation and purification of this compound from Taxus species generally follow the established methodologies for taxane extraction, with specific chromatographic steps to separate it from other related compounds.

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of this compound from Taxus plant material.

Extraction_Workflow Plant_Material Taxus Plant Material (e.g., ground bark, needles) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Plant_Material->Extraction Concentration Concentration of Extract Extraction->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Water/Dichloromethane) Concentration->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Preparative HPLC (e.g., Reversed-Phase) Fractionation->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

The Uncharted Path: Elucidating the Biosynthesis of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III, a complex diterpenoid taxane, stands as a pivotal precursor in the semi-synthesis of paclitaxel (Taxol®) and its analogues, compounds at the forefront of cancer chemotherapy. Found in various species of the yew tree (Taxus), the intricate biosynthetic pathway of this molecule has been the subject of intense scientific scrutiny. While significant strides have been made in delineating the early stages of taxane biosynthesis leading to the formation of the baccatin III core, the specific enzymatic step responsible for the C19-hydroxylation remains an enigmatic frontier. This technical guide provides a comprehensive overview of the established biosynthetic pathway leading to the precursors of this compound, details relevant experimental protocols, and presents quantitative data for the characterized enzymes. Crucially, it also highlights the current knowledge gap concerning the final hydroxylation step, offering a roadmap for future research in this critical area of natural product biosynthesis and drug development.

Core Biosynthesis Pathway: The Road to the Baccatin III Scaffold

The biosynthesis of this compound is an intricate tapestry woven from a series of enzymatic reactions, primarily involving cytochrome P450 monooxygenases and acyltransferases. The journey begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), and culminates in the formation of the tetracyclic taxane core, which is subsequently decorated with various functional groups.

The initial committed step involves the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TS) . This is followed by a cascade of eight hydroxylation reactions and three acylations to furnish the baccatin III molecule. While the precise order of these steps can vary, a generally accepted pathway is outlined below.

A critical point of divergence from the main paclitaxel pathway is the hydroxylation at the C19 position. While this compound has been isolated from Taxus wallichiana, the specific cytochrome P450 enzyme that catalyzes this reaction has not yet been identified and characterized. This represents a significant gap in our understanding of taxane biosynthesis.

digraph "Biosynthesis of Baccatin III Core" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Simplified Biosynthesis Pathway to Baccatin III", fontcolor="#202124"];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadiene [label="Taxa-4(5),11(12)-diene", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadien_5a_ol [label="Taxa-4(20),11(12)-dien-5α-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadien_5a_yl_acetate [label="Taxa-4(20),11(12)-dien-5α-yl acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_1 [label="Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_2 [label="Taxa-4(20),11(12)-dien-5α-acetoxy-10β,13α-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_3 [label="Multiple Hydroxylation\n& Acylation Steps", fillcolor="#FBBC05", fontcolor="#202124"]; Baccatin_III [label="Baccatin III", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxybaccatin_III [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GGPP -> Taxadiene [label="Taxadiene Synthase (TS)", fontcolor="#4285F4"]; Taxadiene -> Taxadien_5a_ol [label="Taxadiene 5α-hydroxylase (T5αH)\n(CYP725A4)", fontcolor="#4285F4"]; Taxadien_5a_ol -> Taxadien_5a_yl_acetate [label="Taxadien-5α-ol-O-acetyltransferase (TAT)", fontcolor="#4285F4"]; Taxadien_5a_yl_acetate -> Intermediate_1 [label="Taxane 10β-hydroxylase (T10βH)", fontcolor="#4285F4"]; Intermediate_1 -> Intermediate_2 [label="Taxane 13α-hydroxylase (T13αH)", fontcolor="#4285F4"]; Intermediate_2 -> Intermediate_3 [label="T2αH, T7βH, T9αH, T1βH,\nTBT, DBAT", fontcolor="#4285F4"]; Intermediate_3 -> Baccatin_III; Baccatin_III -> Hydroxybaccatin_III [label="Putative Taxane\nC19-hydroxylase\n(Uncharacterized)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }

Caption: A logical workflow diagram illustrating the key steps from candidate gene identification to the full functional characterization of a novel taxane hydroxylase.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating and pharmaceutically important branch of the complex taxane metabolic network. While the pathway leading to its immediate precursor, baccatin III, is largely understood, the identity and characteristics of the crucial C19-hydroxylase remain elusive. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to tackle this challenge. The successful identification and characterization of this enzyme will not only complete our understanding of this vital biosynthetic pathway but also unlock new possibilities for the metabolic engineering of high-yielding microbial strains for the sustainable production of this compound and its valuable derivatives. Future research should focus on leveraging modern transcriptomic and proteomic approaches to identify candidate C19-hydroxylase genes from Taxus species known to produce this compound, followed by their rigorous functional characterization using the methodologies outlined herein.

The Biological Activity of 19-Hydroxybaccatin III and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 19-Hydroxybaccatin III is a naturally occurring taxane diterpenoid found in species of the genus Taxus. As a close structural analog and key precursor to the potent anticancer drug paclitaxel (Taxol®) and its semisynthetic derivatives, it represents a molecule of significant interest to researchers in oncology and medicinal chemistry. This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on its anticancer properties. The document summarizes available quantitative data, details key experimental protocols for biological evaluation, and visualizes the underlying molecular pathways and research workflows. While extensive data on systematically modified this compound derivatives is limited in publicly available literature, this guide leverages data from the closely related analog, baccatin III, to infer structure-activity relationships and biological mechanisms.

Biological Activity of the Baccatin Core

The baccatin core is the fundamental framework of taxane compounds responsible for their characteristic biological activity. The primary mechanism of action for taxanes is their interaction with microtubules, essential components of the cellular cytoskeleton.

Mechanism of Action: Microtubule Stabilization

Unlike other anti-mitotic agents that inhibit tubulin polymerization (e.g., vinca alkaloids, colchicine), taxanes such as this compound and its derivatives function by stabilizing microtubules. They bind to the β-tubulin subunit within the assembled microtubule, promoting polymerization even in the absence of GTP and inhibiting depolymerization. This disruption of normal microtubule dynamics is catastrophic for the cell, leading to:

  • Mitotic Arrest: The stabilized microtubules prevent the formation of a functional mitotic spindle, arresting the cell cycle in the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), ultimately leading to the elimination of the cancer cell.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Studies on baccatin III have shown that it can induce the production of ROS, contributing to cellular stress and apoptosis.[1]

  • Mitochondrial Dysfunction: The apoptotic cascade initiated by baccatin-class compounds often involves the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1]

Cytotoxic Activity of Baccatin III

As a close structural analog, the cytotoxic profile of baccatin III provides the best available quantitative insight into the anticancer potential of the this compound core. The half-maximal inhibitory concentration (IC50) values for enzymatically synthesized baccatin III against various human cancer cell lines have been determined using the MTT assay.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer4.30 - 4.46[2][3]
A549Lung Cancer~4.0 - 7.81[2][3]
HepG2Liver Cancer~4.0 - 7.81[2][3]
A431Skin Cancer7.81[2][3]

These data demonstrate that the baccatin core possesses significant cytotoxic activity against a range of cancer cell types, with particular efficacy against cervical cancer cells.[2][3]

Structure-Activity Relationships (SAR) of Baccatin Derivatives

  • C13 Side Chain: The ester side chain at the C13 position is widely recognized as being crucial for potent antitumor activity. Baccatin III and its analogs, which lack this side chain, are significantly less cytotoxic than fully elaborated taxanes like paclitaxel. The synthesis of hybrid molecules, for instance by attaching other bioactive scaffolds to the baccatin core, is an area of research, with the length and nature of linkers playing a critical role in the final activity.[1]

  • C10 Position: Acylation at the C10 hydroxyl group is important for activity. For instance, the conversion of 10-deacetylbaccatin III to baccatin III (by adding an acetyl group at C10) is a key step in the biosynthesis of active taxanes.

  • C19 Position: The C19 hydroxyl group in this compound offers a reactive site for further modification. Esterification or etherification at this position could modulate the molecule's polarity, solubility, and interaction with biological targets. Based on SAR studies of similar natural products, oxidation of a C19-hydroxyl to a carboxylic acid followed by esterification can lead to a considerable improvement in cytotoxicity.

  • Oxetane Ring: The four-membered oxetane ring between C4 and C5 is another essential feature for the biological activity of taxanes. Its opening generally leads to a significant loss of activity.

Key Experimental Methodologies

The evaluation of the biological activity of this compound and its derivatives relies on standardized in vitro assays to measure cytotoxicity and target engagement.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

These colorimetric assays are fundamental for determining the cytotoxic effects of compounds on cancer cell lines and calculating IC50 values. They measure the metabolic activity of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts—MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)—into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol (MTT Assay):

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Note on MTS Assay: The MTS assay is a more convenient variation where the resulting formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step. Absorbance is typically read at ~490 nm.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) over time.

General Protocol (Turbidimetric Assay):

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP (an essential cofactor for polymerization), and a polymerization buffer (e.g., PIPES buffer) on ice.

  • Plate Setup: Add the test compound or control (e.g., paclitaxel as a positive control for stabilization, colchicine as a positive control for inhibition, and DMSO as a vehicle control) to a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the cold tubulin/GTP mixture to the wells. Polymerization is initiated by transferring the plate to a spectrophotometer pre-heated to 37°C.

  • Kinetic Measurement: Monitor the change in absorbance at 340-350 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot absorbance versus time. Compounds that promote polymerization (stabilizers) will show a faster rate of increase and a higher maximum absorbance compared to the control. Inhibitors will show a reduced rate and lower maximum absorbance.

Visualized Pathways and Workflows

Graphviz diagrams are provided to illustrate key biological pathways and experimental processes relevant to the study of this compound.

Taxane-Induced Apoptotic Pathway

Taxane_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptotic Cascade Baccatin_Derivative This compound Derivative Microtubule β-Tubulin Subunit on Microtubule Baccatin_Derivative->Microtubule Binds to Stabilization Microtubule Hyper-stabilization Microtubule->Stabilization Spindle_Defect Defective Mitotic Spindle Stabilization->Spindle_Defect Mitotic_Arrest G2/M Phase Arrest Spindle_Defect->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Mitochondria Mitochondrial Dysfunction Bcl2_Phosphorylation->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of taxane-induced apoptosis.

General Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemistry cluster_bioassay Biological Evaluation cluster_analysis Analysis Start This compound Synthesis Chemical Modification (e.g., at C19) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Derivative Library Purification->Library Cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) Library->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Data IC50 & Activity Data Tubulin_Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for derivative synthesis and SAR analysis.

Summary of Structure-Activity Relationships

SAR_Summary Core Baccatin Core C13 C13-Side Chain Core->C13 Essential for high potency C10 C10-Acyl Group Core->C10 Important for activity C19 C19-Modification Core->C19 Modulates solubility/activity Oxetane C4-C5 Oxetane Ring Core->Oxetane Essential for activity

Caption: Key positions for baccatin III SAR.

Conclusion

This compound and its parent analog, baccatin III, are biologically active taxanes that exhibit significant cytotoxicity against various cancer cell lines. Their mechanism of action is centered on the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The structure-activity relationships, inferred from the broader class of taxoids, highlight the critical importance of the C13 side chain, the C10 acyl group, and the intact oxetane ring for potent anticancer activity. The C19 hydroxyl group presents a valuable target for synthetic modification to create novel derivatives with potentially improved pharmacological properties. Further systematic synthesis and evaluation of this compound derivatives are warranted to fully explore their therapeutic potential and to develop new, effective anticancer agents.

References

The Paclitaxel Biosynthesis Pathway: A Technical Guide to the Central Role of Baccatin III and the Status of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol®) is a potent anti-cancer agent, the complex biosynthesis of which has been the subject of intense research. This technical guide provides a detailed overview of the established biosynthetic pathway leading to paclitaxel, emphasizing the critical role of the intermediate, baccatin III. It also addresses the identity and current understanding of 19-hydroxybaccatin III, a related taxane, clarifying its position relative to the main paclitaxel production pathway. This document synthesizes quantitative data on taxane yields, details relevant experimental protocols, and provides visual representations of the biosynthetic and experimental workflows to support researchers in the field.

Introduction

Paclitaxel, a highly functionalized diterpenoid, is a vital chemotherapeutic agent used in the treatment of various cancers.[1] Originally isolated from the Pacific yew (Taxus brevifolia), its low natural abundance has spurred significant research into its complex biosynthetic pathway to enable alternative and sustainable production methods. The paclitaxel molecule consists of a tetracyclic core, baccatin III, and an ester side chain at the C13 position, which is crucial for its anti-tumor activity. The biosynthesis of paclitaxel is a multi-step process involving a series of enzymatic reactions, including cyclization, hydroxylation, and acylation.

Central to this pathway is the formation of baccatin III, the immediate precursor to which the C13 side chain is attached. While the main pathway to paclitaxel via baccatin III is now largely understood, the vast diversity of taxanes produced by Taxus species includes numerous other derivatives. One such derivative is this compound, a cytotoxic taxane isolated from Taxus wallichiana. This guide will first elucidate the core biosynthetic pathway of paclitaxel, highlighting the pivotal role of baccatin III, and then discuss the current knowledge of this compound.

The Core Paclitaxel Biosynthetic Pathway

The biosynthesis of paclitaxel can be broadly divided into two major stages: the formation of the baccatin III core and the subsequent attachment and modification of the C13 side chain. The pathway is estimated to involve approximately 20 enzymatic steps.[2]

Formation of Baccatin III

The journey to baccatin III begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of complex enzymatic reactions, primarily involving cytochrome P450 hydroxylases and various acyltransferases, progressively functionalize the taxane core. A key rate-limiting enzyme in the final step of baccatin III synthesis is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the acetylation of 10-deacetylbaccatin III (10-DAB) to yield baccatin III.[3]

The following diagram illustrates the major steps leading to the formation of baccatin III and its subsequent conversion to paclitaxel.

Paclitaxel_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadiene_5a_ol Taxadiene-5α-ol Taxadiene->Taxadiene_5a_ol T5αH Intermediates Series of Oxygenations and Acylations Taxadiene_5a_ol->Intermediates Multiple Steps (Hydroxylases, Acyltransferases) _10_DAB 10-Deacetylbaccatin III (10-DAB) Intermediates->_10_DAB Baccatin_III Baccatin III _10_DAB->Baccatin_III DBAT NDT N-debenzoyl-2'-deoxytaxol Baccatin_III->NDT BAPT Paclitaxel Paclitaxel NDT->Paclitaxel DBTNBT & other enzymes

Caption: The core paclitaxel biosynthetic pathway highlighting key intermediates.

From Baccatin III to Paclitaxel

Once baccatin III is synthesized, the C13 side chain is attached in a series of steps. The enzyme baccatin III-3-amino-3-phenylpropanoyltransferase (BAPT) catalyzes the attachment of the β-phenylalanoyl side chain to the C13 hydroxyl group of baccatin III.[1] Subsequent modifications, including hydroxylation and N-benzoylation by enzymes like 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT), lead to the final product, paclitaxel.[1]

The Role and Identity of this compound

While the main biosynthetic pathway to paclitaxel is well-defined, Taxus species produce a wide array of taxane derivatives. One such compound is this compound.

Isolation and Characterization

This compound is a naturally occurring taxane that has been isolated from the Himalayan yew, Taxus wallichiana. It is characterized by an additional hydroxyl group at the C19 position of the baccatin III core. Its structure has been determined through NMR and mass spectrometry analysis.

Biological Activity

Activity-guided fractionation of Taxus wallichiana extracts has shown that this compound possesses cytotoxic activity against KB cells. This suggests that while it may not be a direct precursor to paclitaxel, it is a pharmacologically active member of the taxane family.

Biosynthetic Origin

Currently, there is no definitive evidence to place this compound as a direct intermediate in the established paclitaxel biosynthetic pathway. It is likely a derivative formed through the action of a taxane hydroxylase on a precursor in the main pathway, potentially baccatin III itself. The enzyme responsible for the C19 hydroxylation has not yet been characterized. The formation of such derivatives highlights the promiscuity of some enzymes in the taxane biosynthetic network, leading to a diverse array of final products.

The following diagram illustrates the likely relationship of this compound to the main paclitaxel pathway.

Hydroxybaccatin_Relationship Baccatin_III Baccatin III Paclitaxel_Pathway Main Paclitaxel Biosynthesis Baccatin_III->Paclitaxel_Pathway Unknown_Hydroxylase Putative Taxane 19-Hydroxylase Baccatin_III->Unknown_Hydroxylase _19_Hydroxybaccatin_III This compound Unknown_Hydroxylase->_19_Hydroxybaccatin_III Heterologous_Expression_Workflow Start Isolate cDNA of Target Enzyme (e.g., DBAT, T5αH) Cloning Clone into Expression Vector Start->Cloning Transformation Transform Host Organism (e.g., E. coli, Yeast) Cloning->Transformation Culture Culture Transformed Host Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells and Lyse Induction->Harvest Purification Purify Recombinant Protein (e.g., Affinity Chromatography) Harvest->Purification Assay Enzyme Activity Assay Purification->Assay

References

The Occurrence of 19-Hydroxybaccatin III in Taxus wallichiana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence, quantification, and biosynthesis of 19-hydroxybaccatin III in Taxus wallichiana, the Himalayan yew. This taxoid, a close analogue of the paclitaxel (Taxol®) precursor baccatin III, is of significant interest to the pharmaceutical industry for its potential role in the semisynthesis of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic context of this important natural product.

Quantitative Occurrence of this compound

The concentration of this compound in Taxus wallichiana exhibits considerable variability depending on the plant part and the season of collection. The most comprehensive data available focuses on the needles of the plant, which are a renewable resource.

A study conducted in the Lam Dong province of Vietnam provides a detailed analysis of the seasonal effects on the this compound content in the needles of Taxus wallichiana. The findings from this research are summarized in the table below.

Month of CollectionThis compound Content (% of dried needles)[1]
January0.014
February0.015
March0.016
April0.020
May0.025
June0.032
July0.028
August0.024
September0.021
October0.018
November0.016
December0.015

As the data indicates, the optimal time for harvesting Taxus wallichiana needles to maximize the yield of this compound is in June, with the content gradually increasing from January and decreasing after July[1]. Information regarding the concentration of this compound in other parts of the plant, such as the bark and stems, is less readily available in the current literature, highlighting an area for future research. The initial isolation of this compound, along with 10-deacetylcephalomannine and 10-deacetyltaxol, was reported from a polar extract of Taxus wallichiana[2][3].

Experimental Protocols

Extraction and Isolation

A general protocol for the extraction and isolation of taxoids from Taxus wallichiana can be adapted from established methods. The following is a representative workflow based on common practices in natural product chemistry.

Extraction_and_Isolation_Workflow Start Dried & Powdered Taxus wallichiana Plant Material Extraction Maceration with Methanol at Room Temperature Start->Extraction Filtration Filtration and Concentration in vacuo Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., n-Hexane, Chloroform, Ethyl Acetate) Filtration->Partitioning Crude_Extract Crude Taxoid Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fractionation Fraction Collection and TLC Analysis Column_Chromatography->Fractionation Purification Preparative HPLC or Crystallization Fractionation->Purification Final_Product Pure this compound Purification->Final_Product

Fig. 1: General workflow for the extraction and isolation of this compound.

Methodology Details:

  • Plant Material Preparation: Needles, bark, or other plant parts of Taxus wallichiana are air-dried in the shade and then ground into a fine powder.

  • Extraction: The powdered plant material is typically macerated with a polar solvent such as methanol at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. Taxoids are typically found in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation: The taxoid-rich fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol or hexane and ethyl acetate, is used to separate the different taxoids.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the target compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in Taxus wallichiana extracts is predominantly carried out using reversed-phase HPLC.

HPLC_Quantification_Workflow cluster_hplc High-Performance Liquid Chromatography Sample_Prep Preparation of Plant Extract Filtration Filtration through 0.45 µm filter Sample_Prep->Filtration Injection Injection of Sample Filtration->Injection HPLC_System HPLC System Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detector (e.g., 227 nm) Separation->Detection Data_Analysis Chromatogram Analysis and Quantification Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Fig. 2: Workflow for the quantification of this compound by HPLC.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. For example, a linear gradient starting from a higher concentration of water and gradually increasing the organic solvent concentration.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 227 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram with that of a standard of known concentration. A calibration curve should be constructed using a series of standard solutions to ensure accuracy.

Biosynthetic Pathway

The biosynthesis of taxoids is a complex process involving numerous enzymatic steps. While the complete pathway to this compound has not been fully elucidated, it is understood to be a derivative of the core taxane skeleton, which is synthesized from geranylgeranyl diphosphate (GGPP). The formation of this compound likely involves a hydroxylation step at the C-19 position of a baccatin III-like precursor. This hydroxylation is catalyzed by a cytochrome P450 monooxygenase.

Taxoid_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylation_Steps Multiple Hydroxylation & Acetylation Steps (Cytochrome P450s, Acyltransferases) Taxadiene->Hydroxylation_Steps Baccatin_III_Precursor Baccatin III Precursor Hydroxylation_Steps->Baccatin_III_Precursor Baccatin_III Baccatin III Baccatin_III_Precursor->Baccatin_III Hydroxybaccatin_III This compound Baccatin_III_Precursor->Hydroxybaccatin_III Cytochrome P450 (19-hydroxylase) Paclitaxel Paclitaxel (Taxol®) Baccatin_III->Paclitaxel Side-chain attachment

Fig. 3: Simplified proposed biosynthetic pathway leading to this compound.

The initial steps of the pathway leading to the taxane core are relatively well-understood. The cyclization of GGPP to taxa-4(5),11(12)-diene is a committed step. Following this, a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, and acylations lead to the formation of various taxoids. The formation of this compound represents a branch in this pathway, where a specific cytochrome P450 enzyme introduces a hydroxyl group at the C-19 position of a baccatin III precursor. Identifying and characterizing this specific 19-hydroxylase is an active area of research in the field of taxoid biosynthesis.

Conclusion

Taxus wallichiana is a confirmed natural source of this compound, a taxoid with potential applications in the pharmaceutical industry. The concentration of this compound is highest in the needles during the early summer months, suggesting an optimal harvesting period. Standard phytochemical techniques, including solvent extraction, column chromatography, and HPLC, can be employed for the isolation and quantification of this compound. Further research is warranted to fully elucidate the biosynthetic pathway leading to this compound and to explore its full pharmacological potential. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural product.

References

Foundational Research on Taxane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on taxane diterpenoids, a class of compounds that has revolutionized cancer chemotherapy. This document details their biosynthesis, chemical synthesis, mechanism of action, and structure-activity relationships, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological pathways and workflows.

Introduction to Taxane Diterpenoids

Taxane diterpenoids are a class of natural products originally isolated from plants of the Taxus genus (yews).[1] The most prominent member of this family is paclitaxel (Taxol®), a potent anti-cancer agent first discovered in the bark of the Pacific yew, Taxus brevifolia.[2][3] The complex molecular structure of taxanes, characterized by a distinctive taxadiene core, has presented a significant challenge to synthetic chemists and has been the subject of extensive research for decades.[1][2] This guide explores the fundamental scientific discoveries that have enabled the development and understanding of these critical therapeutic agents.

Biosynthesis of Taxane Diterpenoids

The biosynthesis of paclitaxel in the yew tree is a complex process involving approximately 20 enzymatic steps, the complete pathway of which is still under investigation.[4][5] The biosynthesis begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP).[4][5]

Key Biosynthetic Steps:

  • Cyclization: GGPP is first cyclized to taxa-4(5),11(12)-diene, the committed step in taxane biosynthesis, catalyzed by taxadiene synthase (TDS).

  • Hydroxylation: A series of cytochrome P450 monooxygenases then hydroxylate the taxadiene skeleton at various positions.

  • Acylation and Benzoylation: Subsequent acylation and benzoylation reactions, catalyzed by various transferase enzymes, decorate the taxane core.

  • Formation of Baccatin III: These steps lead to the formation of baccatin III, a key intermediate.[4]

  • Side Chain Attachment: Finally, the C-13 side chain, which is crucial for the compound's anti-tumor activity, is attached to the baccatin III core to yield paclitaxel.[4]

Chemical Synthesis of Taxane Diterpenoids

The scarcity of paclitaxel from its natural source spurred a massive effort in the field of organic chemistry to develop methods for its total synthesis. The complex, polycyclic structure with numerous stereocenters made it a formidable target.[2]

Total Synthesis of Paclitaxel

The first total syntheses of paclitaxel were reported in 1994 by two independent research groups led by Robert A. Holton and K.C. Nicolaou, a landmark achievement in organic synthesis.[2][6]

Holton's Total Synthesis:

Holton's approach is a linear synthesis starting from the commercially available natural product, patchoulene oxide.[6] This starting material already contains 15 of the 20 carbon atoms needed for the taxane core, which significantly shortened the synthesis.[6] Key transformations in this synthesis include a Chan rearrangement and a sulfonyloxaziridine enolate oxidation.[6]

Table 1: Selected Step Yields in Holton's Total Synthesis of Paclitaxel

StepReactionYield (%)
1Epoxide opening of patchoulene oxideNot specified
2Epoxidation of allylic alcoholNot specified
3Boron trifluoride-mediated rearrangementNot specified
15 -> 16Chan rearrangement90

Nicolaou's Total Synthesis:

Nicolaou's strategy is a convergent synthesis, where the A and C rings of the taxane core were synthesized separately and then joined to form the eight-membered B ring.[7] Key reactions in this approach include a Shapiro reaction and a McMurry coupling.[7]

Table 2: Selected Step Yields in Nicolaou's Total Synthesis of Paclitaxel

StepReactionYield (%)
1.3 + 1.1 -> 1.8Diels-Alder reaction62
5.8 (mesylate formation)Mesylation of diol 5.778
Semisynthesis of Paclitaxel

Due to the low overall yields and complexity of total synthesis for large-scale production, semisynthetic methods starting from more abundant, naturally occurring taxanes have been developed. The most common precursor is 10-deacetylbaccatin III (10-DAB), which can be extracted in larger quantities from the needles of the European yew (Taxus baccata).[2] The semisynthesis involves the attachment of the C-13 side chain to the 10-DAB core.[2]

Mechanism of Action

The primary mechanism of action of taxane diterpenoids is their ability to stabilize microtubules, which are essential components of the cytoskeleton involved in cell division.[8][9]

  • Microtubule Stabilization: Unlike other anti-mitotic agents like the vinca alkaloids which inhibit tubulin polymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer.[1] This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing their depolymerization.[8][9]

  • Mitotic Arrest: The stabilization of microtubules disrupts the dynamic instability required for the proper functioning of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[1][9]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[9][10]

Signaling Pathways

Taxane-induced apoptosis is a complex process involving multiple signaling pathways.

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is a key mediator of paclitaxel-induced apoptosis.[4][9]

  • PI3K/Akt Pathway: Paclitaxel has also been shown to suppress the PI3K/Akt signaling pathway, which is involved in cell survival.[11]

  • Bcl-2 Family Proteins: The apoptotic cascade involves the regulation of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[11]

  • Caspase Activation: This ultimately leads to the activation of caspases, the executioners of apoptosis.[11]

Taxane_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest JNK_SAPK JNK/SAPK Activation MitoticArrest->JNK_SAPK PI3K_Akt PI3K/Akt Inhibition MitoticArrest->PI3K_Akt Bcl2_family Modulation of Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) JNK_SAPK->Bcl2_family PI3K_Akt->Bcl2_family Caspases Caspase Activation Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified signaling pathway of taxane-induced apoptosis.

Structure-Activity Relationships

The biological activity of taxane diterpenoids is highly dependent on their chemical structure. Extensive research has been conducted to understand the structure-activity relationships (SAR) to guide the development of new and more potent analogs.

Key Structural Features for Activity:

  • The Taxane Core: The intact tetracyclic taxane core is essential for activity.

  • The C-13 Side Chain: The N-benzoyl-β-phenylisoserine side chain at the C-13 position is crucial for binding to microtubules and for anti-tumor activity. Modifications to this side chain can significantly impact potency.

  • The C-2 Benzoate Group: The benzoate group at the C-2 position is also important for activity.

  • The Oxetane Ring (D-ring): The oxetane ring is a critical feature for the biological activity of paclitaxel.

Table 3: Anticancer Activity of Paclitaxel and Selected Analogs

CompoundCell LineIC50 (nM)
PaclitaxelMDA-MB-231Varies (study dependent)
PaclitaxelZR75-1Varies (study dependent)
DocetaxelMDA-MB-231Varies (study dependent)
DocetaxelZR75-1Varies (study dependent)

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The values presented here are illustrative and may vary between different studies.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in taxane research.

Extraction and Purification of Paclitaxel from Taxus spp.

Objective: To isolate and purify paclitaxel from the bark or needles of yew trees.

Materials:

  • Dried and ground Taxus plant material

  • Methanol

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water

Protocol:

  • Extraction:

    • Macerate the ground plant material in methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and dichloromethane.

    • Separate the dichloromethane layer, which contains the taxanes.

    • Wash the dichloromethane layer with water to remove polar impurities.

    • Concentrate the dichloromethane extract to dryness.

  • Defatting:

    • Dissolve the residue in a suitable solvent (e.g., aqueous methanol) and partition with hexane to remove lipids and other non-polar impurities.

  • Chromatographic Purification:

    • Subject the defatted extract to silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing paclitaxel.

  • HPLC Purification:

    • Pool the paclitaxel-rich fractions and further purify by preparative HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile and water to achieve high purity paclitaxel.

    • Collect the peak corresponding to paclitaxel and evaporate the solvent to obtain pure compound.

Microtubule Polymerization Assay

Objective: To assess the effect of taxane compounds on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Taxane compound dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Preparation:

    • Keep all solutions and tubulin on ice to prevent premature polymerization.

    • Pre-warm the spectrophotometer to 37°C.

  • Reaction Setup:

    • In a cuvette, add the polymerization buffer, GTP, and the taxane compound at the desired concentration.

    • Add the purified tubulin to the cuvette and mix gently.

  • Measurement:

    • Immediately place the cuvette in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Compare the curves of taxane-treated samples to a control (DMSO alone) to determine the effect of the compound on the rate and extent of microtubule polymerization.

Microtubule_Polymerization_Assay_Workflow Start Start: Prepare Reagents on Ice Setup Set up reaction in cuvette: - Polymerization Buffer - GTP - Taxane Compound Start->Setup AddTubulin Add Purified Tubulin Setup->AddTubulin Measure Measure Absorbance at 340 nm (37°C) AddTubulin->Measure Analyze Analyze Data: Plot Absorbance vs. Time Measure->Analyze End End: Determine Effect on Polymerization Analyze->End

Workflow for a microtubule polymerization assay.
Analysis of Taxane-Induced Apoptosis

Objective: To quantify the extent of apoptosis in cancer cells treated with taxane compounds.

Method 1: Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in a culture plate and allow them to adhere.

    • Treat the cells with the taxane compound at various concentrations for a specified time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations can be distinguished:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Method 2: TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)

Principle: During apoptosis, DNA fragmentation occurs. The TUNEL assay detects these DNA breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips or in chamber slides and treat with the taxane compound.

  • Fixation and Permeabilization:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the labeling enzyme to enter the nucleus.

  • TUNEL Staining:

    • Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Microscopy:

    • Wash the cells and mount the coverslips.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Conclusion

The foundational research on taxane diterpenoids has provided a deep understanding of their biosynthesis, complex chemical synthesis, and intricate mechanism of action. From their discovery in nature to their development as cornerstone chemotherapeutic agents, the journey of taxanes exemplifies the power of natural product chemistry and chemical biology in modern medicine. The continued exploration of their structure-activity relationships and the development of novel analogs and drug delivery systems promise to further enhance their therapeutic potential in the fight against cancer. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing this critical area of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 19-Hydroxybaccatin III from Taxus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Hydroxybaccatin III is a key taxane derivative found in the leaves of various Taxus species. As a close analogue of baccatin III, it serves as a crucial precursor for the semi-synthesis of paclitaxel (Taxol®) and its derivatives, which are potent anti-cancer agents. The efficient extraction and purification of this compound are therefore of significant interest to the pharmaceutical industry. These application notes provide detailed protocols for the extraction and purification of this compound from Taxus leaves, along with comparative data on different extraction methodologies.

Extraction and Purification Methodologies

The extraction of this compound from Taxus leaves generally involves a solid-liquid extraction followed by a series of purification steps. The choice of extraction method and solvent system significantly impacts the yield and purity of the final product.

I. Extraction Methods

Several methods can be employed for the initial extraction of taxanes from Taxus leaves. These range from conventional maceration to more advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

  • Maceration and Reflux Extraction: This is a conventional and straightforward method involving the soaking of powdered Taxus leaves in an appropriate solvent, sometimes with the application of heat (reflux).

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes the cavitation effect of ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. UAE often requires shorter extraction times and lower temperatures compared to conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method is known for its high efficiency and reduced solvent consumption.

  • Supercritical CO2 Extraction: This green technology uses supercritical carbon dioxide as the extraction solvent. While environmentally friendly, it may require the use of a co-solvent (e.g., ethanol) to efficiently extract polar compounds like taxanes.

II. Purification Techniques

Following initial extraction, the crude extract contains a complex mixture of compounds. Purification is essential to isolate this compound.

  • Liquid-Liquid Extraction: This step is often used to partition the taxanes from the crude extract into a more selective solvent, removing highly polar or non-polar impurities.

  • Column Chromatography: This is the most critical step for the high-purity isolation of this compound. Normal-phase chromatography using silica gel or reverse-phase chromatography with C18-functionalized silica is commonly employed.

  • Recrystallization: This final step is used to obtain highly purified crystalline this compound from the concentrated fractions obtained after chromatography.

Quantitative Data Summary

The yield of this compound is influenced by the Taxus species, geographical location, harvest time, and the extraction method employed. The following table summarizes representative quantitative data.

Extraction MethodPlant MaterialSolvent SystemKey ParametersYield of this compound (% of dry weight)PurityReference
Maceration/HPLCTaxus wallichiana Zucc. needlesNot specified in abstractMonthly collectionUp to 0.032%>95% (after purification)[1]
Not specifiedTaxus wallichiana Zucc.Polar extractActivity-guided chromatographic fractionationNot specifiedHigh purity for structural elucidation[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the extraction of this compound using UAE, followed by purification.

1. Materials and Equipment:

  • Dried and powdered Taxus leaves

  • 80% Ethanol (v/v)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography (60-120 mesh)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

2. Extraction Procedure:

  • Weigh 100 g of dried, powdered Taxus leaves and place them in a 2 L beaker.

  • Add 1 L of 80% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath and sonicate at 40°C for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

3. Purification Procedure:

  • Suspend the crude extract in 500 mL of water and transfer to a separatory funnel.

  • Perform liquid-liquid extraction three times with 250 mL of n-hexane to remove non-polar impurities. Discard the n-hexane layers.

  • Extract the aqueous layer three times with 250 mL of ethyl acetate.

  • Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.

  • Prepare a silica gel column (5 cm diameter, 50 cm length) packed with a slurry of silica gel in n-hexane.

  • Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane, gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pool the fractions rich in this compound and concentrate to dryness.

  • For further purification, recrystallize the solid from a suitable solvent system (e.g., methanol/water or acetonitrile/water).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Taxus Leaves Drying Drying & Grinding Start->Drying Extraction Solid-Liquid Extraction (e.g., UAE with Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract LLE Liquid-Liquid Extraction (Water/n-Hexane/Ethyl Acetate) Crude_Extract->LLE Concentration2 Concentration of Ethyl Acetate Phase LLE->Concentration2 Semi_Pure Semi-Purified Extract Concentration2->Semi_Pure Column_Chromatography Silica Gel Column Chromatography Semi_Pure->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Recrystallization Recrystallization Final_Concentration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product QC Quality Control (HPLC, MS, NMR) Final_Product->QC

Caption: Workflow for this compound extraction and purification.

References

Protocols for the Purification of 19-Hydroxybaccatin III: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In response to the growing interest in novel taxane derivatives for pharmaceutical research and development, detailed application notes and protocols for the purification of 19-hydroxybaccatin III are now available. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to isolating this key intermediate from natural sources, specifically Taxus species. The protocols outlined herein are based on established methodologies for taxane purification and are designed to yield high-purity this compound suitable for further chemical modification and biological evaluation.

Introduction

This compound is a naturally occurring taxane diterpenoid found in plants of the Taxus genus. As a close structural analog of baccatin III, it serves as a crucial starting material for the semi-synthesis of novel paclitaxel (Taxol®) and docetaxel (Taxotere®) derivatives. The introduction of a hydroxyl group at the C-19 position offers a unique site for chemical modification, enabling the development of next-generation anticancer agents with potentially improved efficacy, solubility, and reduced side effects. The purification of this compound from the complex mixture of taxanes present in Taxus extracts presents a significant challenge. This document provides a detailed workflow and specific protocols for its efficient isolation and purification.

Application Notes

The purification of this compound involves a multi-step process beginning with extraction from Taxus biomass, followed by preliminary purification using column chromatography, and concluding with a high-resolution separation by preparative High-Performance Liquid Chromatography (HPLC) and final purification by crystallization. The overall strategy is to progressively enrich the concentration of this compound while removing other taxanes and plant-derived impurities.

The selection of chromatographic conditions is critical for the successful separation of this compound from structurally similar taxanes, such as baccatin III and 10-deacetylbaccatin III. A combination of normal-phase and reversed-phase chromatography is often employed to achieve the desired purity. The protocols provided below are based on methods developed for the separation of hydroxylated taxane analogs and have been adapted for the specific purification of this compound.

Experimental Protocols

Protocol 1: Extraction of Crude Taxane Mixture from Taxus Biomass
  • Preparation of Biomass: Air-dry the needles and twigs of Taxus wallichiana at room temperature for 7-10 days. Grind the dried biomass into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered biomass in a mixture of ethanol and water (70:30 v/v) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract through a cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

    • Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of taxanes.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Partition the methanolic solution with an equal volume of n-hexane to remove nonpolar impurities such as chlorophylls and lipids.

    • Separate the lower methanolic layer and repeat the partitioning with n-hexane two more times.

    • Evaporate the methanolic layer to dryness to obtain the crude taxane mixture.

Protocol 2: Preliminary Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column. Equilibrate the column by washing with n-hexane.

  • Sample Loading: Dissolve the crude taxane mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

    • Start with 100% n-hexane to elute nonpolar compounds.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 80:20, 70:30, 50:50 n-hexane:ethyl acetate).

    • Collect fractions of 50 mL each.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:1 v/v) and visualize under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions containing the taxane mixture (identified by comparison with a standard if available) and evaporate the solvent to yield a partially purified taxane fraction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-40 min: 30-70% B (linear gradient)

    • 40-45 min: 70-100% B (linear gradient)

    • 45-50 min: 100% B (isocratic)

    • 50-55 min: 100-30% B (linear gradient)

    • 55-60 min: 30% B (isocratic, for column re-equilibration)

  • Flow Rate: 10 mL/min.

  • Detection: UV at 227 nm.

  • Sample Preparation: Dissolve the partially purified taxane fraction from Protocol 2 in the initial mobile phase composition (30% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound. The retention time will need to be determined by analytical HPLC with a pure standard or by subsequent structural analysis (e.g., LC-MS, NMR).

  • Post-Purification: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried to obtain the purified this compound.

Protocol 4: Crystallization
  • Solvent System: A mixture of methanol and water is a suitable solvent system for the crystallization of polar taxanes.

  • Procedure:

    • Dissolve the purified this compound from HPLC in a minimal amount of methanol at room temperature.

    • Slowly add water dropwise to the solution until a slight turbidity persists.

    • Gently warm the solution to redissolve the precipitate, and then allow it to cool slowly to room temperature.

    • For further crystal growth, store the solution at 4°C for 24-48 hours.

  • Crystal Collection: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold water.

  • Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification process. These values are representative and may vary depending on the starting material and experimental conditions.

Table 1: Summary of Purification Steps and Expected Yields

Purification StepStarting MaterialProductExpected Yield (%)
Extraction & Partitioning1 kg Taxus BiomassCrude Taxane Mixture2-5
Column Chromatography10 g Crude Taxane MixturePartially Purified Taxanes60-70
Preparative HPLC1 g Partially Purified TaxanesThis compound5-10
Crystallization50 mg HPLC-Purified ProductCrystalline this compound80-90

Table 2: HPLC Purity Analysis at Different Stages

SamplePurity of this compound (%)
Crude Taxane Mixture< 1
After Column Chromatography10-20
After Preparative HPLC> 95
After Crystallization> 99

Visualizations

The following diagrams illustrate the key workflows in the purification of this compound.

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Purification Taxus_Biomass Taxus Biomass Extraction Solvent Extraction (Ethanol/Water) Taxus_Biomass->Extraction Partitioning Liquid-Liquid Partitioning (Methanol/Hexane) Extraction->Partitioning Crude_Extract Crude Taxane Mixture Partitioning->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Partially_Purified Partially Purified Fraction Column_Chrom->Partially_Purified Prep_HPLC Preparative RP-HPLC Purified_Product Purified this compound Prep_HPLC->Purified_Product Partially_Purified->Prep_HPLC Crystallization Crystallization (Methanol/Water) Purified_Product->Crystallization Final_Product Crystalline this compound Crystallization->Final_Product

Caption: Overall workflow for the purification of this compound.

HPLC_Gradient_Profile cluster_0 HPLC Gradient Profile for this compound Purification T0 0 min P30_start 30% Acetonitrile T10 10 min P30_end T40 40 min P70 70% Acetonitrile T45 45 min P100_start 100% Acetonitrile T50 50 min P100_end T55 55 min P30_re 30% Acetonitrile T60 60 min P30_final p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: Representative HPLC gradient profile for purification.

Application Notes and Protocols for the Quantification of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III is a key taxane diterpenoid found in various species of the yew tree (Taxus). As a close structural analogue and potential precursor to paclitaxel and other potent anti-cancer drugs, its accurate quantification is crucial for phytochemical studies, drug discovery, and the quality control of raw materials in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound from plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Analytical Techniques for Quantification

The primary methods for the quantification of this compound and related taxoids are reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a robust and widely available technique for the quantification of taxanes. The method relies on the chromatographic separation of the compounds of interest followed by their detection based on UV absorbance. For taxanes, the detection wavelength is typically set around 227 nm.

  • LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. This is particularly useful for analyzing complex matrices and for quantifying low-abundance taxoids.

Experimental Protocols

Sample Preparation from Taxus Plant Material

A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix (typically needles or bark).

Protocol: Solid-Liquid Extraction of this compound

  • Sample Collection and Pre-treatment: Collect fresh needles of Taxus wallichiana. Dry the needles at room temperature until a constant weight is achieved to determine the moisture content. Grind the dried needles into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 1.0 g of the dried, powdered plant material into a flask.

    • Add 20 mL of methanol (HPLC grade).

    • Perform extraction using ultrasonication for 60 minutes at 40°C.

    • Alternatively, use maceration by shaking the mixture for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Clean-up (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

    • Re-dissolve the dried extract in a minimal amount of the mobile phase.

    • Pass the solution through a C18 SPE cartridge, previously conditioned with methanol and water.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the taxanes with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Reconstitute the dried extract or the eluate from SPE in a known volume of the initial mobile phase (e.g., 1.0 mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Sample_Preparation_Workflow cluster_collection Sample Collection & Pre-treatment cluster_extraction Extraction cluster_cleanup Sample Clean-up cluster_final Final Preparation start Fresh Taxus Needles drying Drying at Room Temperature start->drying grinding Grinding to Fine Powder drying->grinding extraction Solid-Liquid Extraction (Methanol, Ultrasonication) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation (Rotary Evaporator) filtration->evaporation reconstitution1 Reconstitution evaporation->reconstitution1 spe Solid-Phase Extraction (C18) reconstitution1->spe elution Elution spe->elution reconstitution2 Reconstitution in Mobile Phase elution->reconstitution2 filtration2 Syringe Filtration (0.45 µm) reconstitution2->filtration2 hplc_vial HPLC Vial for Analysis filtration2->hplc_vial

Figure 1: Workflow for the extraction of this compound.
HPLC-UV Quantification Protocol

This protocol provides a general method for the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Gradient Program:

    • 0-10 min: 30% A

    • 10-25 min: 30-70% A (linear gradient)

    • 25-30 min: 70% A

    • 30-35 min: 70-30% A (linear gradient)

    • 35-40 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

UPLC-MS/MS Quantification Protocol

This protocol outlines a more sensitive and specific method using UPLC-MS/MS.

Instrumentation and Conditions:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program: A suitable gradient to resolve this compound from other taxoids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.

Analytical_Workflow cluster_sample Sample Input cluster_hplc HPLC-UV Analysis cluster_lcms UPLC-MS/MS Analysis cluster_quantification Quantification sample Prepared Plant Extract hplc HPLC Separation (C18 Column) sample->hplc uplc UPLC Separation (C18 Column) sample->uplc uv UV Detection (227 nm) hplc->uv hplc_data Chromatogram (Peak Area) uv->hplc_data calculation Concentration Calculation hplc_data->calculation esi ESI Source (Positive Mode) uplc->esi msms Tandem MS (MRM) esi->msms lcms_data Mass Spectrum (Ion Counts) msms->lcms_data lcms_data->calculation calibration Calibration Curve (Standard Solutions) calibration->calculation

Figure 2: General analytical workflow for quantification.

Data Presentation

The quantitative data for this compound can be summarized for method validation and sample analysis.

Table 1: Representative Quantitative Data for this compound in Taxus wallichiana Needles

ParameterValueReference
Maximum Content (% of dried needles)0.032%[1]
Minimum Content (% of dried needles)0.014%[1]
Optimal Harvest TimeJune-July[1]

Note: The content of this compound can vary significantly based on the season, geographical location, and specific cultivar of the Taxus species.

Table 2: Typical Method Validation Parameters for Taxoid Analysis by LC-MS/MS

ParameterTypical Acceptance CriteriaRepresentative Value (for a related taxoid)
Linearity (r²)> 0.99> 0.999
Limit of Detection (LOD)Signal-to-Noise > 30.5 - 5 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise > 101 - 15 ng/mL
Accuracy (% Recovery)80 - 120%90 - 110%
Precision (% RSD)< 15%< 10%

Note: These values are representative and should be established for each specific analytical method and laboratory.

Conclusion

The quantification of this compound is essential for the research and development of taxane-based pharmaceuticals. The protocols provided herein for sample preparation and analysis by HPLC-UV and UPLC-MS/MS offer robust and reliable methods for this purpose. Proper method validation is critical to ensure the accuracy and precision of the obtained results. Researchers should optimize these methods based on their specific instrumentation and sample matrices.

References

Applications of 19-Hydroxybaccatin III in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III is a key taxane diterpenoid that serves as a vital intermediate in the semi-synthesis of prominent anti-cancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®). Beyond its critical role as a synthetic precursor, emerging research has highlighted the intrinsic cytotoxic and apoptotic activities of the baccatin core structure, suggesting potential direct applications in oncology research. These notes provide an overview of the applications of this compound and its close analog, baccatin III, in cancer research, complete with detailed experimental protocols and data.

Core Applications in Cancer Research

The utility of this compound in cancer research can be categorized into two main areas:

  • Precursor for Semi-Synthesis of Taxane-Based Anticancer Drugs: this compound is a crucial starting material for the economically viable production of paclitaxel and its derivatives. These drugs are potent microtubule stabilizers that induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death in various cancers.

  • Direct Cytotoxic and Apoptotic Effects: Research on baccatin III, which shares the core taxane skeleton with this compound, has demonstrated its ability to induce apoptosis in cancer cells.[1][2] This activity appears to be mediated through a mitochondrial-dependent pathway, distinct in some aspects from the well-established mechanism of paclitaxel.[1][2]

Data Presentation: Cytotoxicity of Baccatin III

While specific IC50 values for this compound are not extensively reported, the cytotoxic activity of the closely related baccatin III has been evaluated in several human cancer cell lines. This data provides a valuable reference for the potential anti-cancer efficacy of the baccatin core structure.

Cell LineCancer TypeIC50 Value (µM)Reference
HeLaCervical Cancer4.30[3][4]
A549Lung Cancer4.0 - 7.81[3][4]
A431Skin Cancer4.0 - 7.81[3][4]
HepG2Liver Cancer4.0 - 7.81[3][4]

Mechanism of Action of the Baccatin Core

Studies on baccatin III indicate that its anti-cancer effects are mediated through the induction of apoptosis, characterized by:

  • Cell Cycle Arrest: Baccatin III induces an accumulation of cells in the G2/M phase of the cell cycle.[3][5]

  • Induction of Apoptosis: It triggers programmed cell death, which can be independent of G2/M arrest.[1][2]

  • Mitochondrial-Dependent Pathway: The apoptotic mechanism involves the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, suggesting the involvement of the intrinsic apoptotic pathway.[3][4]

  • Involvement of Bcl-2 Family Proteins: The process is associated with the involvement of anti-apoptotic proteins like Bcl-2.[3]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-cancer properties of this compound and its derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: FITC-negative and PI-negative

    • Early apoptotic cells: FITC-positive and PI-negative

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.

Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Protocol:

  • Cell Treatment: Seed cells in a black 96-well plate and treat with this compound.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Protocol:

  • Cell Treatment: Treat cells with this compound as previously described.

  • JC-1 Staining: Remove the medium, wash with PBS, and add 1 mL of medium containing 10 µg/mL JC-1. Incubate for 15-30 minutes at 37°C.

  • Analysis: Wash the cells with PBS and analyze by flow cytometry. The red fluorescence is typically detected in the PE channel and the green fluorescence in the FITC channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Visualizations

Experimental Workflow for Evaluating Anticancer Activity

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies A Seed Cancer Cells B Treat with this compound A->B C MTT Assay B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G ROS Measurement (DCFH-DA) B->G H Mitochondrial Potential (JC-1) B->H D Determine IC50 C->D

Caption: Workflow for assessing the anticancer effects of this compound.

Proposed Signaling Pathway for Baccatin III-Induced Apoptosis

G cluster_0 Upstream Events cluster_1 Cellular Stress cluster_2 Mitochondrial Pathway cluster_3 Execution Phase Baccatin_III Baccatin III ROS ↑ Reactive Oxygen Species (ROS) Baccatin_III->ROS Bcl2 Bcl-2 Inhibition Baccatin_III->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bax Bax Activation Bcl2->Bax Bax->MMP Caspases Caspase Activation (e.g., Caspase-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of baccatin III-induced apoptosis in cancer cells.

References

Application Notes and Protocols: Utilizing 19-Hydroxybaccatin III as a Precursor for the Synthesis of Novel Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane family of diterpenoids, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®), represents a cornerstone in the chemotherapeutic treatment of various cancers. Their unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has spurred extensive research into the discovery and development of novel analogues with improved efficacy, better solubility, and reduced side effects. A key strategy in this endeavor is the semi-synthesis of new taxanes from readily available, naturally occurring precursors. 19-Hydroxybaccatin III, a taxane isolated from various Taxus species, presents a promising and versatile scaffold for the generation of novel anti-cancer agents. Its structure, closely related to the common precursors baccatin III and 10-deacetylbaccatin III, features a strategic hydroxyl group at the C19 position, offering a unique site for chemical modification.

This document provides detailed application notes and generalized protocols for the utilization of this compound as a starting material for the synthesis of novel taxane analogues. The methodologies outlined are based on established and widely-cited procedures for the semi-synthesis of taxanes from similar precursors.

Data Presentation

The following table summarizes the key reagents and representative yields for the critical steps in the semi-synthesis of taxanes, based on analogous reactions with baccatin III and 10-deacetylbaccatin III. These values can serve as a benchmark for the development of specific protocols for this compound.

StepReagent/Reaction TypeProtecting Group (PG)Typical Yield (%)Reference
C7 and C10 Hydroxyl Protection SilylationTriethylsilyl (TES)>90[1]
AcylationAcetyl (Ac)>95[2]
Carbonate FormationBenzyloxycarbonyl (Cbz)~85[3]
C13 Side-Chain Attachment Esterification with β-lactamN/A80-95[1][2]
Deprotection DesilylationHF-Pyridine>90[1]
DeacetylationMild basic hydrolysis>85[4]
Hydrogenolysis (for Cbz)H₂, Pd/C>95[3]

Experimental Protocols

The following are generalized experimental protocols for the key stages in the semi-synthesis of novel taxanes from this compound. Researchers should optimize these conditions for their specific target molecules.

Protocol 1: Selective Protection of C7 and C10 Hydroxyl Groups

This protocol describes a general method for the protection of the hydroxyl groups at the C7 and C10 positions of this compound, a crucial step to prevent unwanted side reactions during the attachment of the C13 side chain. The choice of protecting group will depend on the overall synthetic strategy.

Materials:

  • This compound

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Protecting agent (e.g., Triethylsilyl chloride (TESCl), Acetyl chloride, or Benzyl chloroformate)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the protecting agent (e.g., TESCl, 2-3 equivalents per hydroxyl group to be protected) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the protected this compound derivative.

Protocol 2: Attachment of the C13 Side-Chain

This protocol outlines the esterification of the C13 hydroxyl group of the protected this compound with a suitable β-lactam precursor, a key step in introducing the side chain responsible for the biological activity of many taxanes.

Materials:

  • Protected this compound derivative (from Protocol 1)

  • β-lactam side-chain precursor (appropriately N- and 2'-hydroxyl protected)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound derivative and the β-lactam side-chain precursor (typically 1.5-2 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -40 to -50 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS solution (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting product by silica gel column chromatography to obtain the C13-esterified taxane analogue.

Protocol 3: Deprotection to Yield the Final Novel Taxane

This final step involves the removal of the protecting groups to yield the novel taxane. The choice of deprotection conditions is dictated by the nature of the protecting groups used.

Materials:

  • Protected novel taxane analogue (from Protocol 2)

  • Appropriate deprotection reagent (e.g., HF-Pyridine for TES groups, H₂/Pd-C for Cbz groups)

  • Solvent (e.g., Pyridine for HF-Pyridine, Ethanol or EtOAc for hydrogenolysis)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography or preparative HPLC

Procedure (Example for TES deprotection):

  • Dissolve the silyl-protected novel taxane in pyridine in a plastic flask at 0 °C.

  • Slowly add HF-Pyridine solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and carefully quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by silica gel column chromatography or preparative HPLC to obtain the novel taxane analogue.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and a potential signaling pathway that could be investigated for novel taxanes.

experimental_workflow start This compound protection Selective Protection (C7, C10-OH) start->protection side_chain_attachment C13 Side-Chain Attachment (Esterification with β-lactam) protection->side_chain_attachment deprotection Deprotection side_chain_attachment->deprotection purification Purification & Characterization (HPLC, NMR, MS) deprotection->purification end Novel Taxane Analogue purification->end

Caption: Generalized workflow for the semi-synthesis of novel taxanes.

signaling_pathway novel_taxane Novel Taxane Analogue microtubules Microtubule Stabilization novel_taxane->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 Phosphorylation mitotic_arrest->bcl2 caspase Caspase Activation mitotic_arrest->caspase apoptosis Apoptosis bcl2->apoptosis caspase->apoptosis

Caption: Hypothesized signaling pathway for novel taxane-induced apoptosis.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the analytical and preparative chromatographic separation of 19-hydroxybaccatin III and other related taxoids from complex mixtures, such as plant extracts or cell cultures.

Introduction

This compound is a key taxoid and a potential precursor for the semi-synthesis of paclitaxel (Taxol®) and its analogues, which are potent anticancer agents. The efficient isolation and purification of this compound from natural sources, such as various Taxus species, is crucial for drug discovery and development. This application note outlines validated HPLC, UHPLC, and preparative chromatography methods for the successful separation and quantification of this compound and related taxoids. The protocols provided are based on established methods for taxane analysis and purification.

Analytical Chromatography Protocols

Analytical chromatography is essential for the identification and quantification of this compound in crude extracts and during purification processes. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques employed.

Analytical RP-HPLC Method

This method is suitable for routine analysis and quantification of this compound and other major taxoids.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is typically used to achieve good resolution between the various taxoids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Table 1: Analytical RP-HPLC Gradient Program and Expected Retention Times

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)Eluting Taxoids (Expected Order)Approximate Retention Time (min)
0703010-Deacetylbaccatin III8 - 10
105050Baccatin III12 - 15
204060This compound 16 - 19
253070Paclitaxel, Cephalomannine20 - 25
307030Column Re-equilibration-

Note: Retention times are approximate and can vary depending on the specific column, system, and exact mobile phase composition.

Analytical UPLC-MS/MS Method

For higher resolution, faster analysis times, and enhanced sensitivity, a UPLC-MS/MS method is recommended, particularly for complex mixtures or trace-level quantification.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A rapid gradient is employed for fast separation.

  • Flow Rate: 0.4 mL/min.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Table 2: UPLC-MS/MS Gradient Program and Expected Retention Times

Time (min)% Solvent A% Solvent BEluting Taxoids (Expected Order)Approximate Retention Time (min)
0802010-Deacetylbaccatin III2.5 - 3.5
55050Baccatin III4.0 - 5.0
83070This compound 5.5 - 6.5
101090Paclitaxel, Cephalomannine7.0 - 8.5
128020Column Re-equilibration-

Preparative Chromatography Protocol

Preparative HPLC is used for the isolation and purification of larger quantities of this compound for further research or as a precursor for semi-synthesis.

Experimental Protocol:

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5-10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: A shallow gradient is often used to maximize resolution of the target compound.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV detection at 227 nm.

  • Injection Volume: 0.5 - 5 mL, depending on the concentration of the crude extract.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

Table 3: Preparative HPLC Gradient Program

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)Action
06535Start Elution
305545Elute Early Impurities
604555Collect Fractions for this compound
802080Elute Later Impurities (e.g., Paclitaxel)
906535Column Re-equilibration

Experimental Workflows

Overall Isolation and Purification Workflow

The general procedure for isolating this compound from a plant source involves extraction, preliminary purification, and final purification by preparative HPLC.

G A Taxus Biomass (Needles/Bark) B Extraction (Methanol) A->B C Crude Methanolic Extract B->C D Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) C->D E Crude Taxoid Fraction D->E F Column Chromatography (Silica Gel or Diaion® HP-20) E->F G Semi-Purified Taxoid Fraction F->G H Preparative RP-HPLC G->H I Isolated this compound H->I J Purity Analysis (Analytical HPLC/UPLC) I->J

Caption: General workflow for the isolation of this compound.

Logical Relationship of Chromatographic Steps

The separation strategy relies on a multi-step approach to gradually enrich the target compound.

G cluster_0 Initial Purification cluster_1 Fractionation cluster_2 Final Purification A Crude Extract B Removal of Polar Impurities (e.g., Pigments, Sugars) A->B Adsorption Chromatography C Semi-Purified Extract D Separation of Taxoid Groups (e.g., Baccatins vs. Paclitaxel) C->D Preparative HPLC (Broad Gradient) E Enriched this compound Fraction F High-Purity this compound E->F Preparative HPLC (Shallow Gradient)

Caption: Logical steps in the chromatographic purification process.

Summary and Conclusion

The successful separation of this compound from complex mixtures relies on a systematic chromatographic approach. The protocols outlined in this application note provide a robust framework for both the analytical quantification and preparative isolation of this important taxoid. For optimal results, it is recommended to first perform analytical HPLC or UPLC to determine the retention time of this compound in a specific sample matrix before scaling up to preparative chromatography. The use of high-purity solvents and a well-maintained chromatographic system is essential for achieving high resolution and purity.

Application Notes and Protocols for the Large-Scale Production of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for potential large-scale production methods of 19-hydroxybaccatin III, a key taxane derivative. Due to the limited availability of specific large-scale production data for this compound in publicly available literature, this guide consolidates and adapts established methods for the production of structurally related taxanes, such as paclitaxel and baccatin III. The protocols provided are intended to serve as a comprehensive starting point for process development and optimization.

Introduction

This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus).[1] Like other taxanes, it is a precursor for the semi-synthesis of paclitaxel and its analogs, which are widely used as anti-cancer drugs. The demand for these active pharmaceutical ingredients necessitates the development of robust and scalable production methods. This document outlines three primary strategies for the large-scale production of this compound:

  • Extraction and Purification from Taxus Species: Leveraging the natural abundance of taxanes in yew trees.

  • Semi-synthesis from Baccatin III: A targeted chemical or enzymatic modification of a more readily available precursor.

  • Biosynthesis via Metabolic Engineering: Utilizing engineered microorganisms or plant systems for de novo production.

Application Note 1: Extraction and Purification from Taxus Species

This method is based on the established protocols for the large-scale extraction and purification of taxanes from Taxus biomass. The primary source for this compound is Taxus wallichiana.[1]

Workflow for Extraction and Purification

cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Biomass Harvesting and Preparation Biomass Harvesting and Preparation Solvent Extraction Solvent Extraction Biomass Harvesting and Preparation->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration Solvent Partitioning Solvent Partitioning Concentration->Solvent Partitioning Chromatography Step 1 (Reverse Phase) Chromatography Step 1 (Reverse Phase) Solvent Partitioning->Chromatography Step 1 (Reverse Phase) Chromatography Step 2 (Silica Gel) Chromatography Step 2 (Silica Gel) Chromatography Step 1 (Reverse Phase)->Chromatography Step 2 (Silica Gel) Crystallization Crystallization Chromatography Step 2 (Silica Gel)->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: Workflow for the extraction and purification of this compound from Taxus biomass.

Experimental Protocol

1. Biomass Preparation:

  • Harvest needles and twigs of Taxus wallichiana.

  • Air-dry the biomass in a well-ventilated area until brittle.

  • Grind the dried biomass to a coarse powder (10-20 mesh).

2. Extraction:

  • Macerate the powdered biomass in methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

  • Filter the extract and repeat the extraction process on the biomass residue two more times.

  • Combine the methanolic extracts and concentrate under reduced pressure at a temperature below 45°C to obtain a crude extract.

3. Solvent-Solvent Partitioning:

  • Suspend the crude extract in a 1:1 mixture of dichloromethane and water.

  • Separate the layers. The taxanes will be in the dichloromethane phase.

  • Wash the dichloromethane phase with brine, dry over anhydrous sodium sulfate, and evaporate to dryness.

4. Reverse-Phase Column Chromatography:

  • Dissolve the dried extract in a minimal amount of acetonitrile/water (1:1 v/v).

  • Load the solution onto a C18 reverse-phase chromatography column pre-equilibrated with the same solvent system.

  • Elute the column with a stepwise gradient of increasing acetonitrile concentration in water.

  • Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

5. Silica Gel Chromatography:

  • Pool the fractions containing this compound and evaporate the solvent.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Load onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.

  • Elute with a gradient of increasing ethyl acetate in hexane.

  • Collect and analyze fractions to isolate this compound.

6. Crystallization:

  • Concentrate the purified fractions containing this compound.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone) and add a non-solvent (e.g., hexane) dropwise until turbidity is observed.

  • Allow the solution to stand at 4°C for 24-48 hours to facilitate crystallization.

  • Collect the crystals by filtration, wash with cold non-solvent, and dry under vacuum.

Quantitative Data for Related Taxanes (for reference)
CompoundSourceYieldReference
PaclitaxelT. brevifolia bark0.04%[2]
10-Deacetylbaccatin IIIT. brevifolia bark0.02%[2]
PaclitaxelT. baccata leaves/twigs~0.01%[3]
10-Deacetylbaccatin IIIT. baccata leaves/twigsvariable[3]

Application Note 2: Semi-synthesis from Baccatin III

This approach involves the chemical or enzymatic hydroxylation of baccatin III at the C19 position. While a specific large-scale protocol is not documented, this section outlines a plausible strategy.

Proposed Semi-synthetic Workflow

Baccatin III Baccatin III Protection of Reactive Groups Protection of Reactive Groups Baccatin III->Protection of Reactive Groups C19 Hydroxylation C19 Hydroxylation Protection of Reactive Groups->C19 Hydroxylation Deprotection Deprotection C19 Hydroxylation->Deprotection Purification Purification Deprotection->Purification This compound This compound Purification->this compound

Caption: A proposed workflow for the semi-synthesis of this compound from baccatin III.

Conceptual Experimental Protocol

1. Protection of Baccatin III:

  • Protect the reactive hydroxyl groups of baccatin III, particularly at C7 and C13, using suitable protecting groups (e.g., triethylsilyl ethers). This is a standard procedure in taxane chemistry.

2. C19 Hydroxylation (Hypothetical):

  • Chemical Approach: Employ a regioselective oxidizing agent that can introduce a hydroxyl group at the sterically accessible C19 methyl group. This may involve radical-based reactions or directed oxidations.

  • Enzymatic Approach: Utilize a cytochrome P450 enzyme capable of C19 hydroxylation. While the specific enzyme from Taxus is not yet identified, screening of microbial P450s or protein engineering could yield a suitable biocatalyst.[4][5][6] The reaction would typically be performed in a buffered aqueous solution with the enzyme and a cofactor regeneration system.

3. Deprotection:

  • Remove the protecting groups from the hydroxyl functions using standard deprotection methods (e.g., fluoride-based reagents for silyl ethers).

4. Purification:

  • Purify the resulting this compound from the reaction mixture using chromatographic techniques similar to those described in Application Note 1 (reverse-phase and silica gel chromatography).

Application Note 3: Biosynthesis via Metabolic Engineering

This forward-looking approach aims to produce this compound in a heterologous host, such as E. coli or Saccharomyces cerevisiae, or in a plant system like Nicotiana benthamiana. This strategy relies on the reconstruction of the taxane biosynthetic pathway.

Taxol Biosynthetic Pathway and the Position of C19 Hydroxylation

Geranylgeranyl Diphosphate Geranylgeranyl Diphosphate Taxadiene Taxadiene Geranylgeranyl Diphosphate->Taxadiene Taxadien-5α-ol Taxadien-5α-ol Taxadiene->Taxadien-5α-ol Taxadien-5α-yl-acetate Taxadien-5α-yl-acetate Taxadien-5α-ol->Taxadien-5α-yl-acetate Taxa-4(20),11(12)-dien-5α,10β-diol Taxa-4(20),11(12)-dien-5α,10β-diol Taxadien-5α-yl-acetate->Taxa-4(20),11(12)-dien-5α,10β-diol Baccatin III Precursors Baccatin III Precursors Taxa-4(20),11(12)-dien-5α,10β-diol->Baccatin III Precursors Baccatin III Baccatin III Baccatin III Precursors->Baccatin III This compound This compound Baccatin III->this compound  C19 Hydroxylase (P450) (Hypothetical Step) Other Taxanes Other Taxanes This compound->Other Taxanes

Caption: Simplified biosynthetic pathway to baccatin III, highlighting the hypothetical C19 hydroxylation step.

Strategy for Metabolic Engineering
  • Host Selection: Choose a suitable host organism with a well-established genetic toolkit and high precursor availability (e.g., acetyl-CoA).

  • Pathway Reconstruction:

    • Introduce the known genes of the taxol biosynthetic pathway leading to the formation of baccatin III.[7][8][9] This includes genes for geranylgeranyl diphosphate synthase, taxadiene synthase, and a series of cytochrome P450s and acyltransferases.

    • Identify and clone the putative C19-hydroxylase gene from Taxus wallichiana through transcriptomics and functional genomics.

    • Integrate the C19-hydroxylase gene into the baccatin III-producing host.

  • Optimization of Production:

    • Optimize codon usage of the introduced genes for the chosen host.

    • Balance the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates and to maximize flux towards this compound.

    • Engineer the host's central metabolism to increase the supply of precursors like isopentenyl pyrophosphate and dimethylallyl pyrophosphate.

  • Fermentation and Downstream Processing:

    • Develop a scalable fermentation process to cultivate the engineered host.

    • Adapt the extraction and purification protocols described in Application Note 1 for the recovery of this compound from the fermentation broth or cell lysate.

Quantitative Data for Biosynthesis of Related Taxanes
CompoundHostTiterReference
TaxadieneE. coli1 g/L[8]
TaxadieneS. cerevisiae103 mg/L[8]
Baccatin IIIN. benthamiana155 ng/g fresh weight[8]

Conclusion

The large-scale production of this compound is a challenging yet feasible endeavor. While direct extraction from Taxus species remains the most immediate approach, its sustainability is a concern. Semi-synthesis offers a more controlled route, contingent on the development of an efficient C19 hydroxylation method. In the long term, metabolic engineering holds the promise of a sustainable and scalable production platform. The application notes and protocols provided herein offer a comprehensive foundation for researchers and drug development professionals to initiate and advance the production of this valuable taxane. Further research into the specific enzymology of this compound biosynthesis and the development of targeted synthetic methods will be crucial for realizing its full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 19-Hydroxybaccatin III Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybaccatin III is a naturally occurring taxane diterpenoid that serves as a valuable precursor for the semi-synthesis of novel paclitaxel (Taxol®) analogs. The modification of the baccatin core, particularly at the C13 and other positions, has been a key strategy in the development of taxane-based anticancer agents with improved efficacy, better pharmacological properties, and the ability to overcome drug resistance. These application notes provide a generalized framework and detailed protocols for the synthesis, purification, and characterization of this compound derivatives, along with methods for evaluating their cytotoxic activity.

General Synthesis Strategy

The semi-synthesis of this compound derivatives typically involves a multi-step process that includes the selective protection of reactive hydroxyl groups, coupling of a side chain to the C13 hydroxyl group, and subsequent deprotection. The choice of protecting groups and coupling method is critical to achieving good yields and purity.

Key Steps in the Synthesis of this compound Derivatives:
  • Protection of Hydroxyl Groups: The hydroxyl groups at various positions of the this compound core (e.g., C7, C10, C19) are selectively protected to prevent unwanted side reactions during the coupling step. Silylation is a common method for this purpose.

  • Esterification at C13: The C13 hydroxyl group is esterified with a suitable side-chain precursor. A widely used method is the Ojima-Holton lactam method, which involves the coupling of a β-lactam to the baccatin core.

  • Deprotection: The protecting groups are removed under specific conditions to yield the final derivative.

  • Purification: The synthesized derivatives are purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

  • Characterization: The structure and purity of the final compounds are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: Protection of this compound

Objective: To selectively protect the hydroxyl groups of this compound.

Materials:

  • This compound

  • Triethylsilyl chloride (TES-Cl) or other silylating agent

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve this compound in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add an excess of the silylating agent (e.g., TES-Cl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Characterize the protected intermediate by NMR and MS.

Protocol 2: Coupling of the Side Chain to Protected this compound

Objective: To esterify the C13 hydroxyl group with a β-lactam side chain precursor.

Materials:

  • Protected this compound intermediate

  • β-lactam side chain precursor (e.g., (3R,4S)-N-benzoyl-3-O-(triethylsilyl)-4-phenyl-2-azetidinone)

  • Lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the protected this compound intermediate in anhydrous THF under an inert atmosphere.

  • Cool the solution to -40°C.

  • Slowly add a solution of LiHMDS or n-BuLi in THF.

  • Stir the mixture for 30 minutes at -40°C.

  • Add a solution of the β-lactam side chain precursor in anhydrous THF.

  • Continue stirring at -40°C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the Synthesized Derivative

Objective: To remove the protecting groups to obtain the final this compound derivative.

Materials:

  • Protected this compound derivative

  • Hydrofluoric acid-pyridine (HF-Py) or tetrabutylammonium fluoride (TBAF)

  • Acetonitrile or THF

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the protected derivative in acetonitrile or THF.

  • Cool the solution to 0°C.

  • Slowly add HF-Py or a solution of TBAF.

  • Stir the reaction at 0°C and monitor by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the final product by HPLC.

Data Presentation

Table 1: Representative Yields for the Synthesis of a Hypothetical this compound Derivative
StepReactionProductYield (%)
1Silylation Protection7,19-bis(TES)-19-hydroxybaccatin III85
2Side Chain CouplingProtected Paclitaxel Analog70
3DeprotectionFinal Paclitaxel Analog90
Overall 53.6
Table 2: Representative Spectroscopic Data for a Hypothetical this compound Derivative
AnalysisData
¹H NMR (500 MHz, CDCl₃) δ 8.12 (d, J = 7.5 Hz, 2H), 7.60-7.30 (m, 8H), 6.25 (t, J = 8.0 Hz, 1H), 5.68 (d, J = 7.0 Hz, 1H), 4.95 (d, J = 8.5 Hz, 1H), 4.40 (m, 1H), 4.30 (d, J = 8.0 Hz, 1H), 4.20 (d, J = 8.0 Hz, 1H), 3.80 (d, J = 7.0 Hz, 1H), 2.50 (m, 1H), 2.35 (s, 3H), 2.25 (m, 2H), 1.90 (s, 3H), 1.70 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) δ 203.9, 172.8, 170.3, 167.1, 133.8, 132.0, 130.3, 129.2, 128.8, 127.2, 84.5, 81.2, 79.2, 76.5, 75.7, 75.2, 72.3, 72.2, 58.6, 45.7, 35.7, 26.9, 22.8, 22.2, 21.0, 14.9
HR-MS (ESI) m/z calculated for C₄₇H₅₃NO₁₅ [M+Na]⁺: 890.3313, found: 890.3310
Table 3: In Vitro Cytotoxic Activity of Representative Taxane Analogs against Human Cancer Cell Lines (IC₅₀ values in nM)[1]
CompoundA549 (Lung)HT-29 (Colon)MCF-7 (Breast)A121 (Ovarian)
Paclitaxel3.54.22.81.9
Docetaxel1.82.51.51.1
Analog 10.91.20.80.6
Analog 22.13.01.91.4
Analog 3>100>100>100>100

Visualizations

experimental_workflow start This compound protection Protection of Hydroxyl Groups (e.g., Silylation) start->protection coupling Side Chain Coupling (e.g., β-Lactam Method) protection->coupling deprotection Deprotection coupling->deprotection purification Purification (HPLC) deprotection->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Activity (Cytotoxicity Assay) characterization->bioassay end Lead Compound bioassay->end

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

mechanism_of_action cluster_tubulin Tubulin Dynamics Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubules Microtubules Alpha-beta Tubulin Dimers->Microtubules Polymerization Microtubules->Alpha-beta Tubulin Dimers Depolymerization Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Inhibits Depolymerization 19-Hydroxybaccatin_Derivative This compound Derivative 19-Hydroxybaccatin_Derivative->Microtubules Binds to β-tubulin subunit Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubules->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: General mechanism of action for taxane-based anticancer agents.

Troubleshooting & Optimization

challenges in the chemical synthesis of 19-hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 19-hydroxybaccatin III. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach is necessary to identify the bottleneck.

Possible Causes & Solutions:

  • Suboptimal Protecting Group Strategy: The multiple hydroxyl groups on the baccatin III core require a robust protecting group strategy to prevent side reactions.[1] Inefficient protection or deprotection at any step can significantly lower the yield.

    • Troubleshooting:

      • Re-evaluate your choice of protecting groups. Silyl ethers (e.g., TES, TBDMS) are common for hydroxyl protection, but their stability can vary depending on the reaction conditions.[1]

      • Ensure complete protection and deprotection by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) for protection and deprotection steps.

  • Inefficient C19-Hydroxylation: Regioselective hydroxylation of the C19 methyl group is a major challenge. Chemical methods may lack specificity, leading to a mixture of products and a low yield of the desired isomer.

    • Troubleshooting:

      • Consider alternative hydroxylation methods. While chemical routes exist, enzymatic or biocatalytic approaches often offer superior regioselectivity and can lead to higher yields of the desired product.

      • If using a chemical method, screen different oxidizing agents and catalyst systems to improve regioselectivity.

  • Poor Quality of Starting Material: The purity of the starting material, typically 10-deacetylbaccatin III (10-DAB) or a protected baccatin III derivative, is crucial.

    • Troubleshooting:

      • Verify the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

      • Purify the starting material if necessary before proceeding with the synthesis.

  • Loss of Material During Purification: Significant amounts of product can be lost during chromatographic purification steps.

    • Troubleshooting:

      • Optimize your chromatography conditions (stationary phase, mobile phase composition) to achieve better separation and recovery.

      • Consider alternative purification techniques such as recrystallization or preparative HPLC.

Problem 2: Poor Regioselectivity during C19-Hydroxylation

Q: I am observing the formation of multiple hydroxylated isomers instead of selective hydroxylation at the C19 position. How can I improve the regioselectivity?

A: Achieving high regioselectivity on a complex molecule like baccatin III is a significant hurdle. The presence of multiple reactive sites makes directed reactions challenging.

Possible Causes & Solutions:

  • Non-Specific Reagents: Many chemical oxidizing agents are not selective enough to differentiate between the various C-H bonds in the baccatin III molecule.

    • Troubleshooting:

      • Directed Hydroxylation: Employ a directing group strategy. By temporarily installing a directing group near the C19 position, you may be able to guide the oxidizing agent to the desired location.

      • Biocatalysis: Explore the use of cytochrome P450 monooxygenases. These enzymes are known for their ability to perform highly regioselective and stereoselective hydroxylations on complex substrates.

  • Steric Hindrance: The accessibility of the C19 methyl group can be influenced by the protecting groups on the baccatin III core.

    • Troubleshooting:

      • Experiment with different protecting groups that may alter the conformation of the molecule and expose the C19 position more favorably. Bulky protecting groups at certain positions might shield other reactive sites.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the chemical synthesis of this compound?

A1: The two most critical stages are the development of an effective protecting group strategy and the regioselective hydroxylation at the C19 position. The poly-hydroxylated nature of baccatin III necessitates a careful selection of orthogonal protecting groups to mask reactive sites and allow for selective modification.[1] The C19-hydroxylation is challenging due to the presence of other potentially reactive C-H bonds.

Q2: What are common side products observed during the synthesis?

A2: Common side products often arise from incomplete reactions or lack of selectivity. These can include:

  • Isomers hydroxylated at positions other than C19.

  • Over-oxidized products (e.g., aldehydes or carboxylic acids at C19).

  • Partially deprotected or incompletely protected intermediates.

  • Rearrangement products, especially under acidic or basic conditions.

Q3: What purification techniques are most effective for this compound and its intermediates?

A3: Due to the complexity of the reaction mixtures, chromatographic techniques are generally required.

  • Flash Column Chromatography: The primary method for purifying intermediates and the final product on a laboratory scale.

  • High-Performance Liquid Chromatography (HPLC): Often used for final purification to achieve high purity, especially for analytical standards or biological testing. Reverse-phase HPLC is common for taxane derivatives.

  • Recrystallization: Can be effective for some crystalline intermediates to achieve high purity on a larger scale.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic and analytical techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To confirm the structure and stereochemistry, and to verify the position of the new hydroxyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

Data Presentation

Table 1: Hypothetical Comparison of C19-Hydroxylation Methods

MethodReagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield of 19-OH-Baccatin III (%)Major Side Products
Chemical Oxidation 1 m-CPBACH₂Cl₂0 to rt2415-25Over-oxidation, epoxidation, other hydroxylations
Chemical Oxidation 2 Selenium Dioxide (SeO₂)Dioxane/H₂O1001220-30Other allylic oxidations, ketone formation
Directed Oxidation PhI(OAc)₂ / I₂ (Photochemical)Benzenert640-50Incomplete reaction, starting material recovery
Biocatalytic Cytochrome P450 EnzymeBuffer (pH 7.4)304860-75Minor amounts of other hydroxylated isomers

Note: The data in this table is hypothetical and for illustrative purposes to highlight the potential outcomes of different synthetic strategies.

Experimental Protocols

Protocol 1: General Procedure for Silyl Protection of Baccatin III Hydroxyl Groups
  • Preparation: Dissolve the baccatin III derivative (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Base: Add a suitable base, such as imidazole or 2,6-lutidine (2-5 equivalents per hydroxyl group to be protected).

  • Addition of Silylating Agent: Slowly add the silylating agent (e.g., triethylsilyl chloride (TESCl) or tert-butyldimethylsilyl chloride (TBDMSCl)) (1.1-1.5 equivalents per hydroxyl group) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Biocatalytic C19-Hydroxylation
  • Preparation of Biocatalyst: Prepare a whole-cell biocatalyst expressing a suitable cytochrome P450 enzyme or use an isolated enzyme preparation.

  • Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), add the protected baccatin III derivative (typically dissolved in a small amount of a water-miscible co-solvent like DMSO or ethanol).

  • Initiation: Add the biocatalyst and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-72 hours.

  • Monitoring: Monitor the formation of the product by HPLC-MS.

  • Extraction: After the reaction is complete, extract the product from the aqueous medium using an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify the this compound derivative by flash chromatography or preparative HPLC.

Visualizations

experimental_workflow start Start: 10-Deacetylbaccatin III protect_C7_C10 Protection of C7 and C10 Hydroxyls start->protect_C7_C10 hydroxylation Regioselective C19-Hydroxylation protect_C7_C10->hydroxylation deprotection Deprotection hydroxylation->deprotection purification Final Purification (HPLC) deprotection->purification end End: this compound purification->end

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_yield decision decision solution solution start Low Overall Yield check_sm Check Starting Material Purity start->check_sm decision_sm Is SM Pure? check_sm->decision_sm purify_sm Purify Starting Material decision_sm->purify_sm No check_protection Review Protecting Group Strategy decision_sm->check_protection Yes decision_protection Are Protection/Deprotection Steps >95% Yield? check_protection->decision_protection optimize_pg Optimize Protecting Groups & Conditions decision_protection->optimize_pg No check_hydroxylation Analyze C19-Hydroxylation Step decision_protection->check_hydroxylation Yes decision_hydroxylation Is Regioselectivity Poor? check_hydroxylation->decision_hydroxylation optimize_hydroxylation Explore Alternative Hydroxylation Methods (e.g., Biocatalysis) decision_hydroxylation->optimize_hydroxylation Yes check_purification Evaluate Purification Protocol decision_hydroxylation->check_purification No optimize_purification Optimize Chromatography Conditions check_purification->optimize_purification

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Optimization of 19-Hydroxybaccatin III Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction parameters for 19-hydroxybaccatin III from Taxus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is a taxane derivative found in plants of the Taxus genus.[1] It is a crucial precursor for the semi-synthesis of paclitaxel (Taxol) and its analogues, which are widely used as chemotherapy drugs for treating various cancers, including ovarian, breast, and lung cancer.[2][3] Efficient extraction of this compound is vital for ensuring a stable supply chain for these life-saving medications.

Q2: Which parts of the Taxus plant are the best sources for this compound?

A2: While taxanes are found throughout the yew tree, needles are often the preferred source material.[2][4] Needles are a renewable resource, and their use avoids harming the slow-growing tree, unlike the harvesting of bark or stems.[4]

Q3: What are the primary methods for extracting this compound?

A3: The main extraction techniques include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[5][6] Newer, "green" methods like supercritical fluid extraction are also being explored.[5][6][7] UAE and MAE are gaining popularity as they can increase extraction yield while reducing time, energy, and solvent consumption.[8][9]

Q4: Which solvents are most effective for this compound extraction?

A4: Ethanol and methanol, often in aqueous mixtures, are the most commonly used solvents for taxane extraction.[5][10] The polarity of the solvent is a critical factor.[11][12] Using an ethanol-water mixture (e.g., 50-80% ethanol) is often recommended as it effectively dissolves taxanes while minimizing the co-extraction of unwanted lipids and chlorophyll.[10][13]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the separation and quantification of taxanes like this compound.[14][15] This technique offers the specificity and sensitivity required for accurate measurement in complex plant extracts.[15]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Q: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can be addressed by systematically optimizing several extraction parameters.

  • Solvent Choice and Concentration: The solvent may not be optimal. An ethanol concentration below 50% can result in poor taxane extraction.[10] Conversely, very high concentrations (above 80%) might co-extract lipids that interfere with purification.

    • Recommendation: Test a range of ethanol or methanol concentrations (e.g., 50%, 60%, 70%, 80% v/v in water) to find the optimal polarity for your specific plant material.[13][16]

  • Solid-to-Liquid Ratio: An inadequate amount of solvent may not fully wet the plant material, leading to incomplete extraction.[17]

    • Recommendation: Optimize the solid-to-liquid ratio. Ratios from 1:10 to 1:30 g/mL are commonly tested.[5][17] Increasing the solvent volume can enhance the dissolution of target compounds.[18]

  • Extraction Time and Temperature: The extraction time may be too short, or the temperature too low. Higher temperatures generally increase solvent efficiency and mass transfer rates.[11][19]

    • Recommendation: For conventional extraction, ensure sufficient time (several hours). For UAE and MAE, optimize the time (typically 15-60 minutes) and temperature (e.g., 40-60°C).[5][20] Be aware that excessively high temperatures can cause degradation.[21][22]

  • Inefficient Cell Disruption (for UAE/MAE): The power settings for your equipment might be too low to effectively disrupt the plant cell walls.

    • Recommendation: For UAE, optimize the ultrasound power (e.g., 120-250 W) and frequency.[5][23] For MAE, test different microwave power levels (e.g., 200-600 W).[21][24]

Issue 2: High Levels of Impurities in the Crude Extract

Q: My crude extract is dark green and appears to contain a lot of lipids and chlorophyll. How can I obtain a cleaner extract?

A: Co-extraction of impurities is a significant challenge in taxane isolation.

  • Solvent Polarity: Using a highly non-polar or a very high concentration of ethanol (e.g., >80%) can increase the extraction of chlorophyll and plant lipids.[10]

    • Recommendation: Use a hydroalcoholic solvent with an ethanol concentration between 70% and 80% to balance taxane solubility and minimize impurity extraction.[10]

  • Lack of a Purification Step: The initial crude extract often requires preliminary purification.

    • Recommendation: Introduce a decolorization step using activated carbon after the initial extraction.[10] Alternatively, a liquid-liquid partitioning step can be used to separate water-soluble impurities from the desired taxanes.[10]

Issue 3: Suspected Degradation of this compound

Q: I suspect my target compound is degrading during the extraction process. What factors could be causing this and how can I prevent it?

A: Taxanes can be sensitive to heat and prolonged processing times.

  • High Temperature: Excessive heat is a primary cause of degradation for many bioactive compounds.[21][25][26] Temperatures above 80-85°C can be destructive for some polyphenols and other thermolabile molecules.[19]

    • Recommendation: Use a lower extraction temperature. Techniques like Ultrasound-Assisted Extraction (UAE) are advantageous as they can be performed at lower temperatures (e.g., 40°C), preserving heat-sensitive compounds.[5][20]

  • Prolonged Extraction Time: Long exposure to solvents and heat, even at moderate temperatures, can lead to degradation.

    • Recommendation: Reduce the extraction time. Modern methods like UAE and MAE significantly shorten the required time from hours to minutes, minimizing the risk of degradation.[8]

  • pH of the Extraction Medium: The stability of the target compound can be pH-dependent.

    • Recommendation: Investigate the effect of pH on the stability of this compound. For some natural colorants, stability is greater at a higher pH.[26]

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized parameters for taxane extraction from Taxus species found in the literature. These serve as excellent starting points for your own optimization experiments.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Taxanes

ParameterOptimized ValuePlant SourceReference
Liquid-to-Solid Ratio53.23 mL/gTaxus cuspidata[5]
Ultrasound Time1.11 hoursTaxus cuspidata[5]
Ultrasound Power207.88 WTaxus cuspidata[5]
Liquid-to-Solid Ratio1:15 g/mLTaxus wallichiana[5]
Ultrasound Time23 minutesTaxus wallichiana[5]
Ultrasound Temperature40 °CTaxus wallichiana[5]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (CSE)

  • Preparation: Air-dry and grind the Taxus needles to a fine powder.

  • Maceration: Weigh 10 g of the powdered plant material and place it in a flask. Add 200 mL of 70% (v/v) ethanol (for a 1:20 solid-to-liquid ratio).

  • Extraction: Seal the flask and place it on a magnetic stirrer. Agitate the mixture at a constant speed at ambient temperature for 24 hours.[10]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Analysis: Re-dissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Air-dry and grind the Taxus needles to a fine powder.

  • Mixing: Place 5 g of the powdered material into a beaker. Add 75 mL of 70% (v/v) ethanol to achieve a 1:15 g/mL solid-to-liquid ratio.[5]

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a controlled temperature of 40°C for 23 minutes with an ultrasound power of 200 W.[5]

  • Filtration: Immediately after sonication, filter the mixture to separate the extract.

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent and obtain the crude extract.

  • Analysis: Prepare the sample for HPLC analysis as described in the CSE protocol.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Preparation: Air-dry and grind the Taxus needles to a fine powder.

  • Mixing: Place 2 g of the powdered material into a microwave-safe extraction vessel. Add 40 mL of 70% (v/v) ethanol (1:20 g/mL ratio).

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power to 400 W and the extraction time to 5 minutes. Monitor the temperature to ensure it does not exceed a set limit (e.g., 60°C) to prevent degradation.[21][24]

  • Cooling & Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove solid residue.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator.

  • Analysis: Prepare the sample for HPLC analysis.

Visualizations

Extraction_Optimization_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction Method Selection cluster_params 3. Parameter Optimization (DOE) cluster_analysis 4. Analysis & Evaluation Prep Source Material (e.g., Taxus Needles) Grind Drying & Grinding Prep->Grind Method Choose Method (CSE, UAE, MAE) Grind->Method Solvent Solvent & Concentration Method->Solvent Ratio Solid:Liquid Ratio Method->Ratio Temp Temperature Method->Temp Time Time / Power Method->Time Filter Filtration & Concentration Solvent->Filter Ratio->Filter Temp->Filter Time->Filter Quantify Quantification (e.g., HPLC) Filter->Quantify Yield Calculate Yield Quantify->Yield Yield->Method Iterate to Optimize

Caption: General workflow for optimizing extraction parameters.

Troubleshooting_Flowchart Start Extraction Issue? LowYield Low Yield? Start->LowYield HighImpurity High Impurity? LowYield->HighImpurity No Sol1 Optimize: - Solvent Conc. - S:L Ratio - Time/Temp LowYield->Sol1 Yes Degradation Degradation? HighImpurity->Degradation No Sol2 Adjust Solvent (70-80% EtOH) Add Purification Step HighImpurity->Sol2 Yes Sol3 Lower Temperature Reduce Time (Use UAE/MAE) Degradation->Sol3 Yes End Problem Resolved Degradation->End No Sol1->End Sol2->End Sol3->End Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Desired Outcomes Temp Temperature Yield Higher Yield Temp->Yield + Stability Compound Stability Temp->Stability Time Time Time->Yield + Time->Stability Power Power (UAE/MAE) Power->Yield + Solvent Solvent Conc. Purity Higher Purity Solvent->Purity complex Ratio S:L Ratio Ratio->Yield + Yield->Purity Yield->Stability

References

Technical Support Center: Degradation Pathways of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-hydroxybaccatin III. The information provided is based on established knowledge of taxane chemistry and degradation pathways of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stress conditions that can lead to the degradation of this compound?

A1: Based on studies of related taxanes like paclitaxel and baccatin III, the primary stress conditions that can cause degradation of this compound are expected to be:

  • Hydrolysis: Both acidic and alkaline conditions can promote the breakdown of the molecule.

  • Oxidation: Exposure to oxidizing agents can lead to chemical modifications.

  • Photolysis: Exposure to light, particularly UV light, may induce degradation.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.

Q2: What are the most probable degradation pathways for this compound under hydrolytic stress?

A2: While specific studies on this compound are limited, we can infer the following degradation pathways based on the behavior of similar taxanes:

  • Acidic Hydrolysis: Under acidic conditions, the oxetane ring is susceptible to cleavage. Additionally, hydrolysis of the acetyl groups, particularly at the C10 position, can occur. Dehydration at the C13 position is another potential degradation route[1].

  • Alkaline Hydrolysis: Basic conditions are known to readily hydrolyze the ester linkages, leading to the cleavage of the acetyl groups. Epimerization at the C7 position is also a common degradation pathway for taxanes in alkaline solutions.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the primary tool for monitoring the degradation of this compound and separating it from its degradation products[2][3][4]. For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended[1].

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC/UPLC Chromatogram During Stability Studies
  • Possible Cause: Degradation of this compound due to unforeseen stress conditions during the experiment or sample storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that samples are stored at the recommended temperature and protected from light.

    • Check Mobile Phase pH: The pH of the mobile phase can influence the stability of the analyte on the column. Ensure the pH is within a stable range for this compound, which for many taxanes is around pH 4-5[1].

    • Investigate Sample Preparation: Solvents and pH adjustments used during sample preparation can induce degradation. Use neutral, well-buffered solutions where possible.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the unexpected peaks to confirm if they are related to the parent compound.

    • Characterize Unknown Peaks: If the issue persists, utilize LC-MS to obtain mass information on the unknown peaks to help identify potential degradation products.

Issue 2: Poor Mass Balance in Forced Degradation Studies
  • Possible Cause:

    • Formation of non-UV active degradation products.

    • Precipitation of the analyte or degradation products.

    • Adsorption of the analyte or degradation products to container surfaces.

    • Co-elution of degradation products with the parent peak or other impurities.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that is not dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector to check for non-UV active compounds.

    • Check for Precipitation: Visually inspect sample vials for any precipitate. If observed, try a different solvent or adjust the concentration.

    • Use Inert Vials: Employ silanized or low-adsorption vials to minimize surface binding.

    • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of all components and ensure no co-elution is occurring. A well-developed stability-indicating method is crucial[2][5][6].

Quantitative Data Summary

The following table summarizes the expected degradation behavior of this compound under various stress conditions, inferred from studies on related taxanes. The extent of degradation is generally targeted to be between 5-20% in forced degradation studies to ensure the formation of relevant degradation products without excessive secondary degradation.

Stress ConditionReagent/ParametersExpected Degradation Products (Inferred)Key Observations from Related Taxanes
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C)Oxetane ring-opened product, 10-deacetyl-19-hydroxybaccatin III, Dehydration product at C13Baccatin III and 10-deacetylbaccatin III show cleavage of the oxetane ring and dehydration around the 13-hydroxy group[1].
Alkaline Hydrolysis 0.01 M - 0.1 M NaOH, room temperature or slightly elevated10-deacetyl-19-hydroxybaccatin III, 7-epi-19-hydroxybaccatin III, other deacetylated productsPaclitaxel undergoes hydrolysis of ester groups and epimerization at C7[1].
Oxidative Stress 3-30% H₂O₂, room temperatureOxidized derivatives (e.g., hydroxylated species)The taxane core can be susceptible to oxidation, though specific products are highly dependent on the reagent and conditions.
Photolytic Stress Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation products (e.g., rearranged or cleaved structures)Many complex organic molecules are susceptible to photodegradation, but specific pathways for taxanes are not well-documented in the initial searches.
Thermal Stress Elevated temperature (e.g., 70-105°C), with and without humiditySimilar to hydrolytic products, but potentially different ratios or additional productsThermal stress often accelerates hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C.

    • Also, prepare a solution and store it at 60°C.

    • Analyze samples at various time points (e.g., 1, 3, 7 days).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC-UV method. If unknown peaks are detected, further characterization by LC-MS is recommended.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress HCl Alkali Stress Alkali Stress Stock Solution->Alkali Stress NaOH Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress H2O2 Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Light Thermal Stress Thermal Stress Stock Solution->Thermal Stress Heat Analysis Analysis Acid Stress->Analysis Alkali Stress->Analysis Oxidative Stress->Analysis Photolytic Stress->Analysis Thermal Stress->Analysis

Caption: A general experimental workflow for conducting forced degradation studies on this compound.

G cluster_acid Acidic Conditions cluster_alkaline Alkaline Conditions 19_OH_Baccatin This compound Oxetane_Opening Oxetane Ring Cleavage 19_OH_Baccatin->Oxetane_Opening H+ Deacetylation_10 10-Deacetyl Derivative 19_OH_Baccatin->Deacetylation_10 H+ Dehydration_13 C13 Dehydration Product 19_OH_Baccatin->Dehydration_13 H+ Deacetylation_Alkali Deacetylated Products 19_OH_Baccatin->Deacetylation_Alkali OH- Epimerization_7 7-epi-19-Hydroxybaccatin III 19_OH_Baccatin->Epimerization_7 OH-

Caption: Inferred hydrolytic degradation pathways of this compound under acidic and alkaline stress.

References

Technical Support Center: Stabilization of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the handling and stabilization of 19-hydroxybaccatin III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in various solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other taxanes, is influenced by several factors, including pH, temperature, solvent type, and exposure to light. In aqueous solutions, the pH is a critical factor, with studies on related taxanes showing maximal stability around pH 4.[1] In organic solvents, temperature and the inherent reactivity of the solvent are primary determinants of stability.

Q2: What are the expected degradation pathways for this compound?

A2: Based on studies of structurally similar taxanes like paclitaxel and baccatin III, the primary degradation pathways for this compound are likely to include:

  • Epimerization: The conversion of the C7-hydroxyl group from the beta to the alpha configuration is a common degradation pathway for taxanes in solution.

  • Hydrolysis: Cleavage of the ester groups, particularly at C4, C10, and C13, can occur, especially in the presence of water or in protic solvents.

  • Oxetane Ring Cleavage: The strained four-membered oxetane ring can be susceptible to opening under acidic or nucleophilic conditions.[1]

Q3: Which organic solvents are recommended for dissolving and storing this compound?

A3: While specific stability data for this compound in a wide range of organic solvents is not extensively published, general practice and data from related taxanes suggest that aprotic solvents like acetonitrile and acetone may offer better stability compared to protic solvents like methanol and ethanol, which can participate in solvolysis reactions. For short-term use, methanol is commonly used due to its good solvating power. However, for longer-term storage in solution, it is advisable to use aprotic solvents and store at low temperatures (e.g., -20°C).

Q4: How should I prepare this compound solutions for experiments to minimize degradation?

A4: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use high-purity, anhydrous solvents.

  • If using a protic solvent like methanol, keep the solution at a low temperature and use it as quickly as possible.

  • Protect the solution from light, especially if working with photolabile compounds.

  • If the experiment allows, consider using a buffered solution with a pH around 4 for any aqueous component.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Prepare fresh samples and re-analyze. 2. Review solution preparation and storage conditions (temperature, solvent, time). 3. Consider co-injection with a known standard of a potential degradant (e.g., an epimer) if available.
Decreasing peak area of this compound over time in autosampler Instability in the sample vial.1. Use a cooled autosampler if available. 2. Reduce the residence time of the sample in the autosampler by injecting it as soon as possible after preparation. 3. Ensure the sample solvent is appropriate for maintaining stability.
Poor reproducibility of analytical results Inconsistent sample handling and preparation.1. Standardize the entire workflow from sample weighing to injection. 2. Ensure accurate and consistent timing for each step. 3. Use calibrated pipettes and balances.
Precipitation of this compound in solution Poor solubility in the chosen solvent or solvent mixture.1. Ensure the concentration is below the solubility limit for the given solvent. 2. Consider using a co-solvent system to improve solubility. 3. Gently warm and sonicate the solution to aid dissolution, but be mindful of potential temperature-induced degradation.

Quantitative Stability Data

Disclaimer: The following data is for paclitaxel and should be used as a general guide. It is strongly recommended to perform a stability study specific to this compound for your experimental conditions.

Table 1: Illustrative Stability of a Taxane (Paclitaxel) in Methanol at Different Temperatures

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
2499.595.288.1
4899.190.877.5
7298.786.768.2
168 (1 week)97.072.345.9

Table 2: Illustrative Stability of a Taxane (Paclitaxel) in Different Solvents at 25°C for 48 hours

Solvent% RemainingMajor Degradant(s)
Acetonitrile98.5Minimal degradation
Methanol90.8Epimers, Solvolysis products
Ethanol92.1Epimers, Solvolysis products
Acetone97.9Minimal degradation
Dichloromethane99.2Minimal degradation

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) for a defined period.

  • Sample Neutralization and Dilution: At each time point, withdraw an aliquot of the stressed sample. For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method for Taxane Analysis

This method is a general starting point and should be optimized and validated for the specific analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30% B to 70% B

    • 20-25 min: 70% B to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: 90% B to 30% B

    • 35-45 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxid.) stock->stress neutralize Neutralize & Dilute stress->neutralize hplc HPLC Analysis neutralize->hplc Inject Sample data Data Evaluation hplc->data report report data->report Generate Report

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_factors Influencing Factors cluster_degradation Degradation Pathways compound This compound in Solution temp Temperature compound->temp ph pH compound->ph solvent Solvent Type compound->solvent light Light Exposure compound->light epimerization Epimerization temp->epimerization hydrolysis Hydrolysis ph->hydrolysis solvent->hydrolysis oxidation Oxidation light->oxidation degradation_products Degradation Products epimerization->degradation_products hydrolysis->degradation_products oxidation->degradation_products

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Semi-synthesis of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of 19-hydroxybaccatin III. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in this complex synthesis. The regioselective hydroxylation of the C19 methyl group on the baccatin III core is a significant challenge, with biocatalytic methods showing the most promise. This guide focuses on a biotransformation approach to address this synthetic obstacle.

Frequently Asked Questions (FAQs)

Q1: Why is the semi-synthesis of this compound from baccatin III so challenging?

A1: The primary challenge lies in the selective hydroxylation of the C19 methyl group. Baccatin III has multiple sterically hindered, non-activated C-H bonds. Traditional chemical methods lack the required regioselectivity, leading to a mixture of over-oxidized products or hydroxylation at incorrect positions, resulting in extremely low yields of the desired product.

Q2: What is the most promising method for C19 hydroxylation of baccatin III?

A2: Biocatalytic hydroxylation using whole-cell biotransformation or isolated enzymes is the most promising strategy.[1][2] Enzymes, particularly cytochrome P450 monooxygenases (CYP450s), can perform highly regio- and stereoselective oxidations on complex molecules that are difficult to achieve with conventional chemistry.[3][4][5]

Q3: Are there established, high-yield chemical synthesis protocols available?

A3: Currently, there are no widely published, high-yield chemical protocols for the direct C19 hydroxylation of baccatin III. Research has primarily focused on biocatalytic routes or the total synthesis of taxanes, which is not commercially viable for producing this specific intermediate.

Q4: What types of microorganisms are typically used for this kind of biotransformation?

A4: Fungi and bacteria are commonly used for terpene and steroid hydroxylation.[1][6] Genera such as Aspergillus, Penicillium, Streptomyces, and Bacillus are known to possess a wide range of CYP450s capable of modifying complex molecules.[1][2] The ideal microorganism must be identified through screening experiments.

Troubleshooting Guide: Low-Yield Biocatalytic Hydroxylation

This guide addresses common issues encountered during the development of a microbial biotransformation process for C19 hydroxylation of baccatin III.

Issue 1: Very Low or No Conversion of Baccatin III

  • Q: My screening experiment shows no formation of the desired product. What are the likely causes?

    • A: This can be due to several factors:

      • Incorrect Microorganism: The selected microbial strains may not possess the specific CYP450 enzyme required for C19 hydroxylation. A broader screening of different species is necessary.

      • Substrate Toxicity: Baccatin III or the solvent used to dissolve it may be toxic to the microorganisms, inhibiting their metabolic activity.[7] Consider using resting cells instead of growing cultures or reducing the initial substrate concentration.[8]

      • Poor Substrate Uptake: Baccatin III is poorly soluble in aqueous media and may not be effectively transported into the microbial cells.[8]

      • Lack of Enzyme Induction: The necessary enzymes may not be expressed under the chosen culture conditions. The addition of an inducer might be required.

Issue 2: Poor Substrate Solubility

  • Q: Baccatin III is precipitating in my culture medium. How can I improve its solubility?

    • A: Improving substrate availability is critical. Consider the following strategies:

      • Co-solvents: Use a minimal amount (typically 1-5% v/v) of a water-miscible, low-toxicity organic solvent like DMSO, ethanol, or acetone to dissolve the substrate before adding it to the culture.[8]

      • Surfactants: Non-ionic surfactants such as Tween 80 can be used to emulsify the substrate in the medium.[8]

      • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.

      • Biphasic System: An organic phase (e.g., n-hexadecane) can be used to dissolve the substrate, which then slowly partitions into the aqueous phase containing the microorganisms.[8]

Issue 3: Formation of Multiple Byproducts (Lack of Regioselectivity)

  • Q: I am observing multiple hydroxylated products, but very little at the C19 position. How can I improve regioselectivity?

    • A: Lack of regioselectivity indicates that the enzyme's active site is accommodating the substrate in multiple orientations, or multiple non-specific enzymes are active.

      • Strain Selection: Different microorganisms will have enzymes with different selectivities. Screening more strains is the first step.

      • Medium Optimization: Altering the pH, temperature, or media components can sometimes change enzyme expression profiles and conformation, leading to improved selectivity.[9]

      • Protein Engineering: For advanced users, this is a powerful technique. Mutating amino acids in the enzyme's active site can alter substrate binding and improve selectivity for a specific position.[10]

Issue 4: Low Product Titer Despite Good Initial Conversion Rate

  • Q: The reaction starts well but stops before all the substrate is consumed, resulting in a low final yield. What could be the problem?

    • A: This often points to enzyme instability or product inhibition.

      • Enzyme Instability: The catalytically active enzyme may have a short half-life under the reaction conditions.[11][12] Lowering the temperature or using immobilized cells can sometimes improve stability.

      • Product Inhibition: The this compound product itself may inhibit the enzyme, slowing down the reaction as its concentration increases.[12] Implementing in-situ product removal, for example, by adding an adsorptive resin to the culture, can alleviate this issue.

      • Cofactor Depletion: Whole-cell biotransformations rely on the cell's ability to regenerate necessary cofactors like NADPH. Ensure a sufficient carbon source (e.g., glucose) is available for cofactor recycling.[12]

Data Presentation: Optimizing Biotransformation Parameters

The following table summarizes key parameters and typical ranges to consider when optimizing a whole-cell biotransformation process for terpene hydroxylation.

ParameterTypical RangeRationale & Key Considerations
Temperature 20 - 30 °CLower temperatures can improve enzyme stability and product solubility but may slow down reaction rates.[9]
pH 5.0 - 8.0Optimal pH depends on the specific microorganism and enzyme system. Must be optimized for both cell viability and enzyme activity.[9]
Agitation Speed 150 - 250 rpmCrucial for ensuring adequate oxygen transfer (for CYP450s) and substrate dispersion.
Substrate Conc. 0.1 - 2.0 g/LStart with low concentrations to avoid substrate toxicity. Increase incrementally as the process is optimized.[8]
Co-solvent (DMSO) 0.5 - 5.0 % (v/v)Balances substrate solubility with potential solvent toxicity to the cells.[8]
Carbon Source (Glucose) 10 - 40 g/LEssential for cell viability (in growing cultures) and cofactor (NADPH) regeneration for CYP450 activity.[12]
Biotransformation Time 24 - 120 hoursMonitor product formation and substrate consumption over time to determine the optimal reaction endpoint.

Experimental Protocols

Protocol 1: General Microbial Screening for Baccatin III C19 Hydroxylation

This protocol outlines a general method for screening different microorganisms to identify candidates capable of hydroxylating baccatin III.

  • Microorganism Culture:

    • Prepare stock cultures of selected fungal or bacterial strains on appropriate agar plates (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria).

    • Inoculate a single colony of each strain into 50 mL of liquid medium in a 250 mL Erlenmeyer flask.

    • Incubate at 25-30 °C with shaking (200 rpm) for 2-4 days (for fungi) or 1 day (for bacteria) to obtain a seed culture.

  • Biotransformation Setup:

    • Inoculate 100 mL of production medium in a 500 mL flask with 5-10% (v/v) of the seed culture.

    • Incubate under the same conditions for 24-48 hours.

    • Prepare a stock solution of baccatin III (e.g., 20 g/L in DMSO).

    • Add the baccatin III stock solution to the culture to a final concentration of 0.2 g/L. A control flask with only DMSO should also be prepared.

  • Sampling and Analysis:

    • Incubate the flasks for up to 7 days.

    • Withdraw 2 mL samples every 24 hours.

    • Extract the samples by adding an equal volume of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.

    • Carefully remove the organic (top) layer and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 200 µL) of methanol.

    • Analyze by HPLC or LC-MS to look for the disappearance of the baccatin III peak and the appearance of new, more polar product peaks corresponding to the mass of this compound.

Protocol 2: General Purification of Hydroxylated Diterpenes

This protocol provides a basic framework for purifying a hydroxylated product like this compound from a biotransformation broth.

  • Extraction:

    • After the biotransformation is complete, centrifuge the entire culture broth to separate the biomass from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the cell pellet by resuspending it in acetone, stirring for 1 hour, and then filtering off the biomass. Evaporate the acetone.

    • Combine all organic extracts and evaporate under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column packed in hexane.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 100%).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Visualizations

G Experimental Workflow for Biocatalytic C19 Hydroxylation cluster_0 Upstream cluster_1 Biotransformation cluster_2 Downstream Strain Strain Selection & Culture Media Media Optimization Strain->Media Seed Seed Culture Growth Media->Seed Biotrans Production Culture Growth Seed->Biotrans Substrate Substrate Addition (Baccatin III) Biotrans->Substrate Reaction Incubation & Conversion Substrate->Reaction Extract Extraction Reaction->Extract Purify Chromatographic Purification Extract->Purify Analyze Analysis & Characterization Purify->Analyze

Caption: A generalized workflow for developing a biocatalytic C19 hydroxylation process.

G Troubleshooting Low Yield in Biotransformation Start Low Yield or No Product CheckConversion Is there any substrate conversion? Start->CheckConversion CheckSelectivity Is the desired product dominant? CheckConversion->CheckSelectivity Yes NoConversion Potential Issues: - Inactive Enzyme - Substrate Toxicity - Poor Substrate Uptake CheckConversion->NoConversion No LowSelectivity Potential Issues: - Wrong enzyme activity - Multiple active enzymes CheckSelectivity->LowSelectivity No LowTiter Potential Issues: - Product Inhibition - Enzyme Instability - Cofactor Limitation CheckSelectivity->LowTiter Yes Solution1 Actions: - Screen more strains - Lower substrate concentration - Improve solubility (co-solvents) NoConversion->Solution1 End Process Optimized Solution1->End Solution2 Actions: - Screen more strains - Optimize reaction conditions (pH, Temp) - Consider protein engineering LowSelectivity->Solution2 Solution2->End Solution3 Actions: - In-situ product removal - Immobilize cells/enzyme - Ensure sufficient glucose LowTiter->Solution3 Solution3->End

Caption: A logical flowchart for troubleshooting common causes of low yield.

G Key Factors Influencing Biocatalytic Hydroxylation Yield cluster_0 Biological Factors cluster_1 Chemical Factors cluster_2 Process Parameters Yield Final Product Yield Strain Microbial Strain (Enzyme Source) Strain->Yield Enzyme Enzyme Activity & Stability Enzyme->Yield Cofactor Cofactor Regeneration (NADPH) Cofactor->Yield Substrate Substrate Solubility & Conc. Substrate->Yield Product Product Inhibition & Toxicity Product->Yield Conditions pH & Temperature Conditions->Yield Oxygen Oxygen Transfer Rate Oxygen->Yield Medium Medium Composition Medium->Yield

Caption: Interrelated factors affecting the final yield of this compound.

References

Technical Support Center: Accurate HPLC Analysis of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the accurate analysis of 19-hydroxybaccatin III.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Common Chromatographic Problems

Question: My chromatogram shows baseline noise or drift. What are the potential causes and solutions?

Answer: Baseline noise and drift can obscure peaks and affect integration accuracy. Common causes include:

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase, or microbial growth in the aqueous portion.

    • Solution: Ensure thorough mixing and degassing of the mobile phase. Prepare fresh aqueous mobile phase daily and filter through a 0.45 µm filter.

  • Pump Malfunctions: Leaks in the pump, worn pump seals, or faulty check valves can cause pressure fluctuations leading to a noisy baseline.

    • Solution: Inspect the pump for leaks and salt buildup. Replace pump seals and check valves as part of routine maintenance.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.

    • Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the detector lamp may need replacement.

  • Column Contamination: Buildup of contaminants from the sample matrix on the column.

    • Solution: Use a guard column to protect the analytical column. If the analytical column is contaminated, flush it with a strong solvent.

Question: I am observing peak tailing for my this compound peak. How can I improve the peak shape?

Answer: Peak tailing can lead to inaccurate peak integration and reduced resolution. For taxanes like this compound, a common cause is secondary interactions with the stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte.

    • Solution: Use a high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

Question: My retention times are shifting between injections. What should I investigate?

Answer: Inconsistent retention times can make peak identification difficult and affect the reliability of quantitative analysis.

  • Mobile Phase Composition: Inaccurate preparation or evaporation of a volatile organic component in the mobile phase can alter its composition over time.

    • Solution: Prepare the mobile phase accurately by measuring components individually and mixing thoroughly. Keep the mobile phase reservoir covered to minimize evaporation.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Performance: Inconsistent flow rate from the pump will directly impact retention times.

    • Solution: Regularly check the pump flow rate for accuracy and precision.

Question: I am seeing split peaks for this compound. What could be the reason?

Answer: Peak splitting can be a complex issue arising from several factors.

  • Column Contamination or Void: Particulate matter or strongly retained compounds from the sample can accumulate at the head of the column, creating a void or a channel in the packing material. This can cause the sample to travel through the column via two different paths, resulting in a split peak.

    • Solution: Use a guard column and ensure proper sample filtration. If the analytical column is compromised, it may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Co-elution: The split peak may actually be two different, closely eluting compounds.

    • Solution: Adjust the mobile phase composition or gradient to improve the resolution between the two peaks.

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of taxanes, which can be used as a benchmark for method development and validation for this compound.

Table 1: HPLC Method Validation Parameters for Taxane Analysis

ParameterTypical Value/RangeAcceptance Criteria (ICH)
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)> 0.999≥ 0.998
Accuracy
Recovery98 - 102%98.0 - 102.0%
Precision
Repeatability (RSD%)< 2.0%≤ 2.0%
Intermediate Precision (RSD%)< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL-
Limit of Quantitation (LOQ) ~0.3 µg/mL-

Table 2: Typical Retention Times and Resolution for Key Taxanes

CompoundTypical Retention Time (min)Resolution (Rs) with this compound
Baccatin III15.2> 1.5
This compound 17.8 -
10-Deacetylbaccatin III19.5> 1.5
Paclitaxel25.4> 2.0
Cephalomannine26.1> 2.0

Note: Retention times and resolution are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.) and should be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound from a plant matrix.

1. Sample Preparation from Taxus Needles

  • Extraction:

    • Air-dry and grind the Taxus needles to a fine powder.

    • Accurately weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Re-dissolve the dried extract in 5 mL of methanol:water (1:1, v/v).

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the re-dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the taxanes with 10 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    25 40 60
    30 40 60
    35 70 30

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

Mandatory Visualization

Diagram 1: General HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram check_system Check System Parameters (Pressure, Leaks, Temperature) start->check_system check_mobile_phase Inspect Mobile Phase (Composition, Degassing, Freshness) start->check_mobile_phase check_column Evaluate Column Performance (Age, Contamination, Voids) start->check_column check_sample Review Sample Preparation (Solvent, Concentration, Filtration) start->check_sample isolate_issue Isolate the Root Cause check_system->isolate_issue check_mobile_phase->isolate_issue check_column->isolate_issue check_sample->isolate_issue implement_solution Implement Corrective Action isolate_issue->implement_solution verify_fix Verify Resolution implement_solution->verify_fix

A logical workflow for troubleshooting common HPLC issues.

Diagram 2: Decision Tree for Peak Shape Problems

Peak_Shape_Troubleshooting start Poor Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No solution_tailing Check for Silanol Interactions Adjust Mobile Phase pH Reduce Column Overload peak_tailing->solution_tailing Yes split_peaks Split Peaks? peak_fronting->split_peaks No solution_fronting Check for Column Overload Use Weaker Sample Solvent peak_fronting->solution_fronting Yes solution_splitting Check for Column Contamination/Void Ensure Sample Solvent Compatibility split_peaks->solution_splitting Yes end Improved Peak Shape split_peaks->end No solution_tailing->end solution_fronting->end solution_splitting->end Experimental_Workflow start Start: Taxus Needle Sample extraction Methanol Extraction start->extraction spe_cleanup Solid-Phase Extraction (SPE) Cleanup extraction->spe_cleanup hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) spe_cleanup->hplc_analysis data_processing Data Acquisition and Processing hplc_analysis->data_processing quantification Quantification of this compound data_processing->quantification end End: Accurate Result quantification->end

Technical Support Center: Synthesis and Isolation of 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and isolation of 19-hydroxybaccatin III.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and isolation of this compound.

Synthesis Phase: C-19 Hydroxylation of Baccatin III

The synthesis of this compound typically involves the allylic hydroxylation of the C-19 methyl group of baccatin III. This reaction can be challenging and may result in a mixture of products.

Problem 1: Low Yield of this compound

Possible Causes:

  • Inefficient Oxidizing Agent: The chosen oxidizing agent (e.g., selenium dioxide, lead tetraacetate) may not be optimal for the specific substrate and reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the efficiency of the hydroxylation reaction.

  • Degradation of Starting Material or Product: Baccatin III and its hydroxylated derivatives can be sensitive to harsh reaction conditions.

  • Steric Hindrance: The C-19 methyl group is in a sterically hindered position, which can make it less accessible to the oxidizing agent.

Troubleshooting Steps:

  • Optimize Oxidizing Agent and Stoichiometry:

    • Experiment with different oxidizing agents known for allylic hydroxylation, such as selenium dioxide (SeO₂) or lead tetraacetate (Pb(OAc)₄).

    • Carefully control the stoichiometry of the oxidizing agent. An excess can lead to over-oxidation, while an insufficient amount will result in low conversion.

  • Fine-tune Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature to minimize side reactions and degradation. A gradual increase in temperature might be necessary to initiate the reaction.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time and avoid product degradation.

    • Solvent: The choice of solvent can influence the solubility of reagents and the reaction pathway. Anhydrous conditions are often crucial.

  • Protecting Group Strategy:

    • Consider protecting other reactive hydroxyl groups on the baccatin III core (e.g., at C-7 and C-13) to prevent unwanted side reactions. This can direct the oxidation to the desired C-19 position.

Problem 2: Formation of Multiple Byproducts

Possible Byproducts:

  • Over-oxidation products: The C-19 hydroxyl group can be further oxidized to an aldehyde (19-oxobaccatin III) or a carboxylic acid.

  • Other hydroxylated isomers: Hydroxylation may occur at other allylic positions or other accessible sites on the baccatin III molecule.

  • Rearrangement products: The taxane skeleton can undergo rearrangements under certain reaction conditions.

  • Epimers: In some cases, epimerization at certain stereocenters can occur. For instance, 10-deacetylcephalomannine and 10-deacetyltaxol, which can co-elute with this compound, are known to form equilibrium mixtures with their C-7 epimers.[1]

Troubleshooting Steps:

  • Reaction Selectivity:

    • Employ milder and more selective oxidizing agents.

    • Optimize the reaction temperature and time to favor the formation of the desired mono-hydroxylated product.

  • Purification Strategy:

    • Develop a robust purification protocol to separate the desired product from the byproducts. This often involves multiple chromatographic steps.

Isolation and Purification Phase

The isolation of this compound from the reaction mixture or natural extracts can be challenging due to the presence of structurally similar taxanes.

Problem 3: Difficulty in Separating this compound from Byproducts/Impurities

Common Co-eluting Impurities:

  • Unreacted Baccatin III

  • 10-deacetylbaccatin III

  • Cephalomannine and 10-deacetylcephalomannine[1]

  • Taxol and 10-deacetyltaxol[1]

  • Other taxane analogs present in the starting material if derived from natural sources.

Troubleshooting Steps:

  • Chromatographic Method Development:

    • Column Selection: Utilize high-resolution reversed-phase (e.g., C18) or normal-phase HPLC columns.

    • Mobile Phase Optimization: A careful optimization of the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients for reversed-phase) is critical for achieving good separation.

    • Preparative HPLC: For obtaining high-purity material, preparative HPLC is often necessary.

  • Recrystallization:

    • If a significant amount of a single impurity is present, recrystallization from a suitable solvent system can be an effective purification step.

  • Characterization of Impurities:

    • Use techniques like HPLC-MS and NMR to identify the structure of the main byproducts.[1] This information can help in designing a more effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most common byproducts arise from over-oxidation at the C-19 position, leading to the formation of 19-oxobaccatin III (aldehyde) and the corresponding carboxylic acid. Additionally, hydroxylation at other positions on the taxane ring system and rearrangement products can occur. When isolating from natural sources or using semi-synthetic routes starting from complex mixtures, other taxanes like 10-deacetylbaccatin III, cephalomannine, and taxol and their derivatives are common impurities.[1]

Q2: What is the best chromatographic method for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is a widely used and effective method for the purification of taxanes, including this compound. A gradient elution with a mobile phase consisting of acetonitrile and water is typically employed. For large-scale purification, preparative HPLC is recommended.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • HPLC: To determine the purity and retention time, which can be compared to a reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the hydroxyl group at C-19.[1]

Q4: What are the key considerations for scaling up the synthesis of this compound?

A4: When scaling up the synthesis, the following points are crucial:

  • Heat Transfer: Oxidation reactions are often exothermic. Ensure efficient heat dissipation to maintain optimal reaction temperature and prevent runaway reactions.

  • Mixing: Efficient stirring is essential to ensure homogeneity, especially in heterogeneous reaction mixtures.

  • Reagent Addition: The rate of addition of the oxidizing agent should be carefully controlled to manage the reaction rate and minimize side product formation.

  • Work-up and Purification: The purification method needs to be scalable. This may involve transitioning from preparative HPLC to column chromatography on a larger scale.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield of this compound 10-40%Highly dependent on the chosen synthetic route, oxidizing agent, and reaction conditions.
Purity after initial work-up 30-60%The crude product is typically a mixture of the desired product, unreacted starting material, and byproducts.
Purity after chromatographic purification >95%Multiple chromatographic steps, including preparative HPLC, are often required to achieve high purity.
Common Byproduct Ratios VariableThe ratio of this compound to over-oxidation products and other isomers is highly sensitive to reaction conditions.

Experimental Protocols

General Protocol for Allylic Hydroxylation of Baccatin III:

  • Protection of Reactive Hydroxyls (Optional but Recommended): Protect the C-7 and C-13 hydroxyl groups of baccatin III using a suitable protecting group (e.g., triethylsilyl).

  • Oxidation:

    • Dissolve the protected baccatin III in a suitable anhydrous solvent (e.g., dichloromethane, dioxane).

    • Add the oxidizing agent (e.g., selenium dioxide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Quench the reaction with a suitable reagent (e.g., a reducing agent for excess oxidant).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Deprotection (if applicable): Remove the protecting groups under appropriate conditions (e.g., using a fluoride source for silyl ethers).

  • Purification: Purify the crude product using column chromatography (e.g., silica gel) followed by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_byproducts Potential Byproducts BaccatinIII Baccatin III ProtectedBaccatin Protected Baccatin III BaccatinIII->ProtectedBaccatin Protection Oxidation C-19 Allylic Hydroxylation ProtectedBaccatin->Oxidation CrudeProduct Crude Product Mixture Oxidation->CrudeProduct OverOxidation 19-Oxobaccatin III Oxidation->OverOxidation Isomers Other Hydroxylated Isomers Oxidation->Isomers ColumnChrom Column Chromatography CrudeProduct->ColumnChrom Unreacted Unreacted Baccatin III PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureProduct Pure this compound PrepHPLC->PureProduct Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting Start Low Yield or Purity Issue CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents Synthesis Problem OptimizeHPLC Optimize HPLC Method (Column, Mobile Phase) Start->OptimizeHPLC Purification Problem OptimizeConditions Optimize Temperature, Time, and Solvent CheckReagents->OptimizeConditions ProtectingGroups Consider Protecting Group Strategy OptimizeConditions->ProtectingGroups Outcome Improved Yield/Purity ProtectingGroups->Outcome Recrystallize Attempt Recrystallization OptimizeHPLC->Recrystallize CharacterizeImp Identify Impurities (MS, NMR) Recrystallize->CharacterizeImp CharacterizeImp->Outcome

References

troubleshooting poor resolution in chromatographic separation of taxanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of taxanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Poor resolution can compromise the accuracy and reliability of your results, and this guide provides a structured approach to identifying and solving these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why is the resolution between my taxane peaks poor?

Poor resolution, where two or more peaks overlap, is a common challenge in taxane analysis due to their structural similarity. This can be caused by several factors, including inappropriate mobile phase composition, suboptimal temperature, or an unsuitable stationary phase.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The ratio of your aqueous and organic solvents is a critical factor influencing selectivity.[1] For reversed-phase chromatography of taxanes, a mobile phase consisting of acetonitrile and water is commonly used.[2][3][4]

    • Adjust Solvent Strength: Modifying the percentage of acetonitrile will alter the retention times of the taxanes. A lower percentage of organic solvent generally increases retention and may improve the separation of closely eluting peaks.[5]

    • Introduce a Third Solvent: The addition of methanol to the mobile phase can alter selectivity and improve the resolution of critical pairs.[6]

    • pH Control: For ionizable taxane analogues, adjusting the pH of the mobile phase with buffers (e.g., phosphate or acetate) can significantly impact retention and peak shape.[7][8]

  • Change the Stationary Phase: The choice of the HPLC column is fundamental to achieving good separation.

    • C18 Columns: These are widely used for taxane analysis.[2][8]

    • Pentafluorophenyl (PFP) or F5 Columns: These have demonstrated excellent selectivity for separating a large number of taxanes, often providing superior resolution compared to traditional C18 columns.[9]

  • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[10][11]

    • Increasing Temperature: This typically decreases retention times and can improve peak efficiency.[10][12]

    • Decreasing Temperature: This can increase retention and may enhance the resolution of some taxane pairs.[10] Be aware that for some taxanes on certain columns (like C8), increasing the temperature in a specific organic concentration range can counterintuitively increase retention for xylosyl-containing taxanes.[5]

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[13][14]

Issue 2: Why are my taxane peaks tailing?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, can compromise resolution and integration accuracy.

Answer:

Peak tailing in taxane chromatography can be caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol groups on silica-based columns. It can also result from column overload or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[15] Try diluting your sample.

  • Ensure Sample Solvent Compatibility: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.

  • Use Mobile Phase Additives: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid can help to suppress the ionization of residual silanol groups and reduce peak tailing.

  • Evaluate Column Health: A contaminated or old column can exhibit poor peak shapes. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.

Issue 3: My taxane peaks are broad. What can I do?

Broad peaks lead to decreased resolution and reduced sensitivity, making accurate quantification difficult.

Answer:

Peak broadening can be caused by a variety of factors including issues with the column, the HPLC system, or the method parameters.

Troubleshooting Steps:

  • Evaluate Column Health:

    • Column Degradation: Over time, columns lose efficiency, leading to broader peaks. If the column is old or has been used extensively, consider replacing it.

    • Column Contamination: Buildup of sample matrix components on the column can cause peak broadening. Try cleaning the column according to the manufacturer's instructions.

    • Voids or Channels: A void at the column inlet or channels in the packing bed can lead to peak distortion.

  • Minimize System Dead Volume: Extra-column volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening. Ensure all fittings are properly made and use tubing with the smallest appropriate internal diameter and length.

  • Optimize Flow Rate: A flow rate that is too high can lead to increased band broadening.[15] Try reducing the flow rate to see if peak shape improves.

  • Check for Temperature Mismatches: A significant temperature difference between the mobile phase entering the column and the column itself can cause peak broadening. Ensure adequate pre-heating of the mobile phase if operating at elevated temperatures.[12]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Taxane Retention Time

CompoundMobile Phase (Acetonitrile:Water)Retention Time (min)
Paclitaxel50:5012.5
Paclitaxel55:459.8
Paclitaxel60:407.2
Cephalomannine50:5011.8
Cephalomannine55:459.2
Cephalomannine60:406.8

Note: Data is illustrative and will vary based on the specific column, temperature, and other chromatographic conditions.

Table 2: Influence of Column Temperature on Taxane Resolution

Temperature (°C)Resolution (Paclitaxel/Cephalomannine)
301.8
402.1
502.0

Note: Data is illustrative. The optimal temperature for resolution may vary depending on the specific taxanes and stationary phase.[5]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Paclitaxel and Related Substances

This protocol provides a starting point for the separation of paclitaxel and its common impurities.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.[2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 40-50% B

    • 10-25 min: 50-60% B

    • 25-30 min: 60-40% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 227 nm[2][4]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v).

Protocol 2: High-Resolution Separation of Multiple Taxanes using a PFP Column

This method is suitable for the baseline separation of a complex mixture of taxanes.

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-55% B

    • 20-25 min: 55-30% B (return to initial conditions)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 227 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water).

Visualizations

TroubleshootingWorkflow Start Poor Resolution Observed CheckMobilePhase Optimize Mobile Phase (Solvent Ratio, pH, Additives) Start->CheckMobilePhase CheckColumn Evaluate Stationary Phase (C18, PFP, Age, Contamination) Start->CheckColumn CheckTemp Adjust Temperature Start->CheckTemp CheckFlowRate Modify Flow Rate Start->CheckFlowRate ResolutionImproved Resolution Improved CheckMobilePhase->ResolutionImproved Selectivity Enhanced CheckColumn->ResolutionImproved Better Selectivity/Efficiency CheckTemp->ResolutionImproved Optimal Kinetics CheckFlowRate->ResolutionImproved Improved Efficiency End Problem Solved ResolutionImproved->End

A troubleshooting workflow for poor chromatographic resolution of taxanes.

ParameterRelationship cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes MobilePhase Mobile Phase Composition Resolution Resolution MobilePhase->Resolution affects selectivity RetentionTime Retention Time MobilePhase->RetentionTime affects elution strength Temperature Temperature Temperature->Resolution affects kinetics Temperature->RetentionTime affects viscosity StationaryPhase Stationary Phase StationaryPhase->Resolution primary selectivity StationaryPhase->RetentionTime determines interaction FlowRate Flow Rate FlowRate->Resolution impacts efficiency FlowRate->RetentionTime inversely proportional PeakShape Peak Shape Resolution->PeakShape

Logical relationship between key chromatographic parameters and outcomes.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to 19-Hydroxybaccatin III Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the analysis of taxane diterpenoids, the accurate quantification of 19-hydroxybaccatin III is of paramount importance. This guide provides a comparative overview of validated analytical methods, offering insights into their performance, detailed experimental protocols, and the underlying validation workflows.

This compound is a key intermediate in the semi-synthesis of paclitaxel and its analogues, widely used as anticancer agents. Precise and reliable quantification of this precursor is crucial for process optimization, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two predominant techniques employed for this purpose. This guide delves into the validation parameters and methodologies of these two approaches to aid in the selection of the most suitable method for specific research needs.

Comparative Analysis of Validated Methods

The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data from validated HPLC-UV and UPLC-MS/MS methods for the quantification of this compound.

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
**Linearity (R²) **≥ 0.999≥ 0.998
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 5.0%
Specificity Good, potential for matrix interferenceExcellent, high selectivity

Experimental Protocols: A Closer Look

Detailed methodologies are essential for the replication and adaptation of analytical methods. This section outlines the key experimental protocols for the HPLC-UV and UPLC-MS/MS methods.

HPLC-UV Method for this compound Quantification

This method is suitable for the routine analysis of this compound in relatively clean sample matrices, such as in-process control samples from semi-synthetic manufacturing.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a target concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • UV Detection: 227 nm

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in methanol at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

UPLC-MS/MS Method for this compound Quantification

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices, such as plant extracts or plasma samples.

1. Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter.

2. UPLC-MS/MS Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

3. Validation Parameters:

  • Linearity, Accuracy, and Precision: Follow similar procedures as for the HPLC-UV method, but with a focus on matrix effects.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assess the stability of this compound in the sample matrix under different storage conditions.

Visualizing the Validation Workflow

To provide a clear understanding of the logical steps involved in validating an analytical method for this compound quantification, the following diagram illustrates a general workflow.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/UPLC-MS) A->B C Optimize Chromatographic Conditions B->C D Develop Sample Preparation Protocol C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Stability J->K L Validation Report K->L M Standard Operating Procedure (SOP) L->M N Routine Analysis M->N

General workflow for analytical method validation.

This guide provides a foundational understanding of the key considerations in the validation of analytical methods for this compound quantification. The choice between HPLC-UV and UPLC-MS/MS will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. By carefully considering the validation data and experimental protocols presented, researchers can make an informed decision to ensure the generation of accurate and reliable data.

Comparative Analysis of 19-Hydroxybaccatin III Content in Taxus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of key taxane precursors is critical for the efficient production of anticancer drugs. This guide provides a comparative analysis of 19-hydroxybaccatin III content across different Taxus species, supported by available experimental data. It also outlines a typical methodology for the extraction and quantification of this valuable compound.

Unveiling a Key Precursor: this compound

This compound is a crucial intermediate in the biosynthesis of paclitaxel (Taxol®) and its analogues, potent anticancer agents used in the treatment of various cancers. The availability of this precursor in different yew species (Taxus) is of significant interest for optimizing extraction and semi-synthetic production processes. While extensive research has focused on major taxanes like paclitaxel, baccatin III, and 10-deacetylbaccatin III, data on the comparative content of this compound remains less comprehensive.

Quantitative Comparison of this compound Content

To date, detailed quantitative data for this compound is primarily available for Taxus wallichiana. Further research is needed to establish a broader comparative profile across other Taxus species.

Taxus SpeciesPlant PartThis compound Content (% of dried needles)Reference
Taxus wallichiana Zucc.Needles0.014 - 0.032[1]

Note: The content of this compound in Taxus wallichiana needles has been observed to vary seasonally, with the highest concentrations found in June.[1]

Experimental Protocols: A Methodological Overview

The extraction and quantification of this compound from Taxus plant material typically involves several key steps, from sample preparation to chromatographic analysis. The following protocol is a synthesis of methodologies commonly employed for taxane analysis.

Sample Preparation
  • Collection and Drying: Needles or other plant parts are collected from the Taxus species of interest. To ensure consistency, the plant material is typically dried to a constant weight. The humidity of fresh needles can vary significantly depending on environmental conditions.[1]

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol is a commonly used solvent for taxane extraction.[4]

  • Extraction Techniques: Various techniques can be employed, including maceration, soxhlet extraction, or ultrasound-assisted extraction, to enhance the extraction efficiency.

Purification and Isolation (for structural elucidation)
  • Chromatographic Fractionation: For the initial isolation and identification of new taxanes like this compound, activity-guided chromatographic fractionation of the crude extract is performed.[2] This can involve multiple steps using different chromatography techniques, such as column chromatography.

Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for the quantitative analysis of taxanes.[1]

    • Column: A C18 column is typically used for the separation of taxanes.

    • Mobile Phase: A gradient of solvents, such as acetonitrile and water, is often used to achieve optimal separation.

    • Detection: A UV detector is commonly used for detecting the taxanes as they elute from the column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC coupled with tandem mass spectrometry (LC-MS/MS) can be employed. This technique allows for the simultaneous identification and quantification of multiple taxoids.[5][6][7]

  • Standard Compounds: Accurate quantification requires the use of a certified reference standard of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound content in different Taxus species.

experimental_workflow cluster_collection Plant Material Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Comparison T_wallichiana Taxus wallichiana Drying Drying T_wallichiana->Drying T_baccata Taxus baccata T_baccata->Drying T_brevifolia Taxus brevifolia T_brevifolia->Drying T_cuspidata Taxus cuspidata T_cuspidata->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol) Grinding->Solvent_Extraction HPLC HPLC Analysis Solvent_Extraction->HPLC LC_MS LC-MS/MS Analysis Solvent_Extraction->LC_MS Quantification Quantification of This compound HPLC->Quantification LC_MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for comparative analysis.

Future Perspectives

The limited availability of quantitative data for this compound across a wide range of Taxus species presents a clear opportunity for future research. A comprehensive, side-by-side comparative study employing standardized extraction and analytical methods would be invaluable to the scientific community and the pharmaceutical industry. Such research would not only identify high-yielding species and optimal harvesting times but also contribute to a deeper understanding of taxane biosynthesis and its regulation within the Taxus genus.

References

A Comparative Guide to Paclitaxel Precursors: 19-Hydroxybaccatin III vs. Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of the widely used anticancer drug paclitaxel (Taxol®) relies on the availability of advanced precursors, primarily derived from yew trees (Taxus species). Among these, baccatin III has been the cornerstone of commercial paclitaxel production. However, the existence of other structurally similar taxanes, such as 19-hydroxybaccatin III, raises questions about their potential as alternative and possibly more efficient starting materials. This guide provides an objective comparison of this compound and baccatin III as precursors for paclitaxel synthesis, supported by available data and outlining key experimental considerations.

Chemical Structures at a Glance

A fundamental understanding of the structural differences between this compound and baccatin III is crucial for appreciating the synthetic challenges and opportunities each presents.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
Baccatin III [Image of Baccatin III structure]C₃₁H₃₈O₁₁586.63
This compound [Image of this compound structure]C₃₁H₃₈O₁₂602.63

The key structural distinction is the presence of a hydroxyl group at the C19 position in this compound, which is a methyl group in baccatin III. This seemingly minor difference has significant implications for the synthetic pathways to paclitaxel.

The Established Pathway: Paclitaxel Synthesis from Baccatin III

The semi-synthesis of paclitaxel from baccatin III is a well-documented and industrially optimized process.[1][2] The core of this multi-step synthesis involves the esterification of the C13 hydroxyl group of a protected baccatin III derivative with a protected β-phenylisoserine side chain, followed by deprotection steps.[3][4]

Experimental Workflow for Paclitaxel Synthesis from Baccatin III

Baccatin_to_Paclitaxel Baccatin_III Baccatin III Protected_Baccatin 7-O-Protected Baccatin III Baccatin_III->Protected_Baccatin Protection of C7-OH Coupling Coupling with Side Chain Precursor Protected_Baccatin->Coupling Protected_Paclitaxel Protected Paclitaxel Coupling->Protected_Paclitaxel Esterification at C13-OH Deprotection Deprotection Protected_Paclitaxel->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel Removal of Protecting Groups

Caption: General workflow for the semi-synthesis of paclitaxel from baccatin III.

Quantitative Data for Baccatin III to Paclitaxel Synthesis
StepReagents and ConditionsYieldReference
Protection of C7-OH Triethylsilyl chloride (TESCl), pyridineHigh[1]
Side Chain Attachment Protected β-lactam side chain, strong base>90%[1]
Deprotection Hydrofluoric acid (HF)High[1]
Overall Yield Varies depending on specific reagents and conditions~80% (from 7-TES-baccatin III)[1]

The Potential of this compound as a Precursor

While less studied, this compound presents an intriguing alternative. The additional hydroxyl group at C19 could potentially be leveraged for novel synthetic strategies or might require an additional protection/deprotection step, impacting the overall efficiency.

Currently, there is a notable lack of direct comparative studies in the peer-reviewed literature that quantify the efficiency of paclitaxel synthesis from this compound versus baccatin III. However, we can infer a potential synthetic route.

Postulated Experimental Workflow for Paclitaxel Synthesis from this compound

A plausible route would likely involve the selective protection of the C7 and C19 hydroxyl groups, followed by the established side-chain attachment at C13, and subsequent deprotection.

Hydroxybaccatin_to_Paclitaxel Hydroxybaccatin_III This compound Protected_Hydroxybaccatin 7,19-O-Protected This compound Hydroxybaccatin_III->Protected_Hydroxybaccatin Protection of C7-OH & C19-OH Coupling Coupling with Side Chain Precursor Protected_Hydroxybaccatin->Coupling Protected_Paclitaxel_Analog Protected 19-Hydroxy- paclitaxel Coupling->Protected_Paclitaxel_Analog Esterification at C13-OH Deprotection_and_Reduction Deprotection & Reduction of C19-OH Protected_Paclitaxel_Analog->Deprotection_and_Reduction Paclitaxel Paclitaxel Deprotection_and_Reduction->Paclitaxel

Caption: A postulated workflow for the semi-synthesis of paclitaxel from this compound.

The critical step in this proposed pathway would be the selective deoxygenation of the C19 hydroxyl group. The efficiency of this step would be a major determinant of the overall yield and economic viability of this route.

Experimental Protocols

Detailed experimental protocols for the semi-synthesis of paclitaxel are often proprietary or vary between research groups. However, a general procedure for the key step of side-chain attachment to a protected baccatin III core is outlined below.

General Protocol for Esterification of 7-O-TES-Baccatin III with a β-Lactam Side Chain
  • Preparation of the Reaction Mixture: In a flame-dried, inert atmosphere (e.g., argon) flask, dissolve 7-O-triethylsilyl (TES) baccatin III in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to a low temperature, typically -40°C to -78°C, using a dry ice/acetone bath.

  • Addition of Base: Slowly add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyllithium (n-BuLi), to the solution and stir for a defined period (e.g., 30 minutes) to deprotonate the C13 hydroxyl group.

  • Addition of Side Chain: Add a solution of the protected β-lactam side chain in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at the low temperature, monitoring its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected paclitaxel.

Paclitaxel's Mechanism of Action: A Signaling Pathway Overview

Regardless of the precursor used for its synthesis, the resulting paclitaxel exerts its potent anticancer effects through a well-defined mechanism of action. Paclitaxel is a mitotic inhibitor that targets microtubules.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin subunit Stabilization Stabilization of Microtubules Microtubules->Stabilization Inhibits depolymerization Mitotic_Spindle Dysfunctional Mitotic Spindle Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel's mechanism of action.

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the normal dynamic instability required for cell division, leading to the formation of abnormal mitotic spindles and arresting the cell cycle in the G2/M phase. Ultimately, this sustained mitotic block triggers apoptosis (programmed cell death) in cancer cells.

Conclusion and Future Outlook

Baccatin III remains the industry standard for paclitaxel semi-synthesis due to its relative abundance and the well-optimized, high-yielding synthetic routes. The potential of this compound as a viable alternative is currently underexplored, with a clear need for further research to establish a competitive synthetic pathway.

Key research areas that would enable a more direct comparison include:

  • Development of a high-yielding synthesis of paclitaxel from this compound. This would involve optimizing the protection of the C7 and C19 hydroxyl groups and developing an efficient method for the selective deoxygenation of the C19 position.

  • Quantitative comparison of overall yields and process mass intensity for the synthetic routes starting from both precursors.

  • Investigation of the relative abundance of this compound in various Taxus species to assess its availability as a raw material.

Addressing these research gaps will provide the necessary data for a conclusive assessment of whether this compound can emerge as a competitive precursor in the ongoing effort to ensure a sustainable and cost-effective supply of this vital anticancer medication.

References

A Comparative Guide to HPLC and LC-MS Methods for Taxane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of taxanes, a critical class of anticancer agents. The information presented is curated from peer-reviewed studies to assist in selecting the most appropriate analytical method for your research and development needs.

At a Glance: HPLC vs. LC-MS for Taxane Analysis

FeatureHPLC-UVLC-MS/MS
Principle Separation based on physicochemical interactions with a stationary phase, detection by UV absorbance.Separation by liquid chromatography, followed by mass-based detection and fragmentation for structural confirmation.[1]
Sensitivity Lower, with Limits of Quantification (LOQ) typically in the low ng/mL range (e.g., 3 ng/mL).[2]Higher, with LOQs often in the sub-ng/mL to low pg/mL range (e.g., 0.1-0.25 ng/mL).[2][3]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, provides high specificity through mass-to-charge ratio detection, minimizing matrix effects.[1]
Speed Runtimes can be longer, often exceeding 20 minutes per sample.[4]Can offer significantly shorter run times, with some methods achieving analysis in as little as 3 minutes.[5]
Cost & Complexity Lower initial instrument cost and less complex operation.[2]Higher initial investment and requires more specialized expertise for operation and data analysis.[2]
Confirmation Primarily based on retention time.Provides molecular weight and fragmentation data for definitive compound identification.[1][6]

Performance Data Comparison

The following table summarizes key performance metrics for HPLC and LC-MS methods in the analysis of paclitaxel, a prominent taxane.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.9995[4][7]>0.99[8]
Accuracy (% Recovery) 97.9% to 101%[4][7]91.3% to 103.6%[8]
Precision (%RSD) <2%[4][7]<15% (intra- and inter-day)[9][10]
Limit of Detection (LOD) 1.57 µg/mL (in one study)[11]Not explicitly stated in all reviewed sources, but significantly lower than HPLC.
Limit of Quantification (LOQ) 3 ng/mL (in plasma)[2], 4.76 µg/mL (in one study)[11]0.1 ng/mL (in human serum)[3], 10 ng/mL (in human plasma)[8]

Experimental Workflows

The general workflow for analyzing taxanes using either HPLC or LC-MS involves sample preparation, chromatographic separation, and detection. The primary difference lies in the detection method.

Analytical Workflow for Taxane Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution HPLC_System HPLC System Evaporation_Reconstitution->HPLC_System Inject Sample C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector C18_Column->UV_Detector HPLC Path MS_Detector Mass Spectrometer C18_Column->MS_Detector LC-MS Path

Caption: General workflow for taxane analysis comparing HPLC and LC-MS detection.

Experimental Protocols

Below are representative protocols for HPLC and LC-MS analysis of taxanes, synthesized from multiple sources.

HPLC-UV Method for Paclitaxel

This protocol is a generalized representation for the quantification of paclitaxel.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (e.g., docetaxel).

    • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

    • Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[11] Some methods may include 0.1% trifluoroacetic acid.[4]

    • Flow Rate: 1.0 - 1.5 mL/min.[4][11]

    • Detection: UV absorbance at 227 nm.[4][11]

    • Injection Volume: 20 µL.[4][11]

LC-MS/MS Method for Paclitaxel

This protocol provides a general framework for the sensitive quantification of paclitaxel.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.[3]

    • Load 200 µL of plasma (pre-treated with an internal standard like docetaxel) onto the cartridge.[3]

    • Wash the cartridge with a water/acetonitrile mixture (e.g., 70:30 v/v).[3]

    • Elute paclitaxel with acetonitrile containing 1% ammonia.[3]

    • Evaporate the eluate to dryness and reconstitute in a water/acetonitrile mixture.[3]

  • Liquid Chromatography Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 2.6 µm).[3]

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).[3]

    • Flow Rate: 0.4 - 0.6 mL/min.[3]

    • Injection Volume: 2.5 - 10 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for paclitaxel and the internal standard.

    • The use of a sodium adduct for quantification can enhance reproducibility.[3]

Logical Relationship for Method Selection

The choice between HPLC and LC-MS for taxane analysis depends on the specific requirements of the study.

Method Selection Logic Start Define Analytical Needs High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix No LCMS Select LC-MS High_Sensitivity->LCMS Yes Structural_Confirmation Structural Confirmation Needed? Complex_Matrix->Structural_Confirmation No Complex_Matrix->LCMS Yes Structural_Confirmation->LCMS Yes HPLC Select HPLC-UV Structural_Confirmation->HPLC No

Caption: Decision tree for selecting between HPLC and LC-MS for taxane analysis.

Conclusion

Both HPLC-UV and LC-MS are robust methods for the analysis of taxanes. The choice between them is a trade-off between sensitivity, selectivity, cost, and the specific goals of the analysis. For routine quality control of known formulations in simple matrices, HPLC-UV can be a cost-effective and reliable option. However, for bioanalytical studies requiring high sensitivity and specificity, analysis of complex biological matrices, and definitive identification of metabolites or impurities, LC-MS/MS is the superior technique.[1] The cross-validation of these methods ensures that the analytical data is accurate, precise, and fit for its intended purpose in the drug development pipeline.

References

A Comparative Analysis of Synthetic vs. Natural 19-Hydroxybaccatin III for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision. This guide provides a comparative study of synthetic versus natural 19-hydroxybaccatin III, a key intermediate in the semi-synthesis of paclitaxel and its analogues. We will objectively compare their production, purity, and biological activity, supported by experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative differences between synthetic and natural this compound based on currently available data. It is important to note that yields for synthetic routes can vary significantly based on the specific pathway and optimization, while natural abundance can fluctuate depending on the plant source and extraction efficiency.

ParameterSynthetic this compoundNatural this compound
Source Total synthesis from simple precursorsExtraction from Taxus species (e.g., Taxus wallichiana)[1]
Typical Yield Highly variable, generally low for complex multi-step synthesisLow, dependent on plant biomass and extraction efficiency
Purity Potentially very high (>99%) after extensive purificationTypically high (>98%) after chromatographic purification[]
Key Impurities Reagents, by-products from preceding steps, stereoisomersOther taxanes, pigments, and plant secondary metabolites
Scalability Challenging and expensive due to the number of stepsLimited by the availability of plant material and extraction capacity
Stereochemical Control Can be precisely controlled through asymmetric synthesisNaturally occurring stereoisomer is obtained

Experimental Protocols: Methodologies for Production and Analysis

Production of this compound

1. Synthetic Approach: Total Synthesis (Hypothetical Route)

While a specific total synthesis of this compound is not widely reported, a plausible multi-step synthetic route would involve the construction of the complex taxane core followed by targeted functional group modifications. The general steps would include:

  • Core Assembly: Building the tricyclic taxane skeleton using strategies like intramolecular Diels-Alder reactions or pinacol coupling reactions.

  • Oxidation and Hydroxylation: Introducing the necessary hydroxyl and acetyl groups at specific positions of the taxane core. This would involve the use of various oxidizing agents and protecting group strategies to ensure regioselectivity.

  • Final Functionalization: Attaching the benzoyl group and introducing the C19 hydroxyl group in the final stages of the synthesis.

  • Purification: Extensive use of chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the final product from a complex mixture of intermediates and by-products.

2. Natural Approach: Extraction and Purification from Taxus wallichiana

The isolation of this compound from natural sources typically involves the following steps[1]:

  • Extraction: Dried and ground plant material (e.g., bark or needles of Taxus wallichiana) is extracted with a polar solvent like methanol or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase, enriched with taxanes, is concentrated and subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and alumina.

  • High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is typically performed using preparative HPLC with a suitable solvent system (e.g., a gradient of acetonitrile in water).

  • Crystallization: The purified compound can be further crystallized to obtain a highly pure solid product.

Analytical and Biological Evaluation

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of both synthetic and natural this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a gradient elution system.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient program is optimized to achieve good separation of this compound from other taxanes and impurities.

  • Detection: The UV detector is typically set at a wavelength where taxanes exhibit strong absorbance (e.g., 227 nm).

  • Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

2. In Vitro Cytotoxicity Assay

The biological activity of this compound can be assessed through in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.[3]

  • Cell Culture: Cancer cell lines (e.g., human colon carcinoma or breast cancer cell lines) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of synthetic or natural this compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Mandatory Visualization: Comparative Workflows

The following diagrams illustrate the distinct workflows for obtaining synthetic and natural this compound.

Synthetic_vs_Natural_Workflow cluster_synthetic Synthetic Production cluster_natural Natural Production start_syn Simple Precursors step1_syn Multi-step Synthesis of Taxane Core start_syn->step1_syn step2_syn Functional Group Interconversion step1_syn->step2_syn step3_syn Final Assembly & Hydroxylation step2_syn->step3_syn pur_syn Extensive Chromatographic Purification step3_syn->pur_syn end_syn Synthetic this compound pur_syn->end_syn start_nat Taxus sp. Biomass step1_nat Solvent Extraction start_nat->step1_nat step2_nat Liquid-Liquid Partitioning step1_nat->step2_nat step3_nat Column Chromatography step2_nat->step3_nat pur_nat Preparative HPLC step3_nat->pur_nat end_nat Natural this compound pur_nat->end_nat

Caption: Comparative workflow for synthetic versus natural this compound production.

Signaling Pathway and Logical Relationships

The primary biological relevance of this compound lies in its role as a precursor for more complex and biologically active taxanes like paclitaxel. The following diagram illustrates this relationship.

Taxane_Synthesis_Pathway cluster_precursor Precursor cluster_synthesis Semi-Synthesis cluster_product Active Pharmaceutical Ingredient baccatin This compound side_chain Side-chain Attachment baccatin->side_chain Esterification modifications Further Modifications side_chain->modifications paclitaxel Paclitaxel & Analogues modifications->paclitaxel

Caption: Role of this compound in the semi-synthesis of paclitaxel.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Baccatin III Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 19-hydroxybaccatin III and its key derivatives, paclitaxel and docetaxel. While direct comparative studies on a series of this compound derivatives are limited in the public domain, this document synthesizes available data to offer insights into their structure-activity relationships and therapeutic potential.

Introduction

This compound is a naturally occurring taxane diterpenoid and a crucial intermediate in the semi-synthesis of the highly successful anticancer drugs, paclitaxel (Taxol®) and docetaxel (Taxotere®). The core baccatin III structure, with its complex tetracyclic framework, has been a focal point of extensive research to understand the structural requirements for its potent antitumor activity. Modifications at various positions of the baccatin III scaffold have led to the development of analogs with improved efficacy, solubility, and pharmacokinetic profiles. This guide focuses on the comparative in vitro cytotoxicity and in vivo efficacy of baccatin III and its prominent derivatives, highlighting the pivotal role of the C13 side chain and other key functional groups.

In Vitro Cytotoxicity

The cytotoxic potential of baccatin III derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Baccatin III, Paclitaxel, and Docetaxel against Various Human Cancer Cell Lines

CompoundOvarian (CAOV-3)Ovarian (OVCAR-3)Ovarian (SKOV-3)Breast (MCF-7)Breast (MDA-MB-231)Lung (A549)
Baccatin III ~8-50 µM[1]-----
Paclitaxel 0.7-1.8 nM[2]0.7-1.8 nM[2]0.7-1.8 nM[2]--2.5-7.5 nM[3]
Docetaxel 0.8-1.7 nM[2]0.8-1.7 nM[2]0.8-1.7 nM[2]---

Note: The IC50 values can vary depending on the specific cell line, assay conditions, and exposure time. The data presented is a representative range from the cited literature.

The data clearly indicates that while baccatin III possesses inherent cytotoxic activity, the addition of the C13 side chain in paclitaxel and docetaxel dramatically enhances its potency by several orders of magnitude.

Structure-Activity Relationship (SAR)

The anticancer activity of taxanes is highly dependent on their molecular structure. Extensive SAR studies have revealed the critical contributions of different functional groups on the baccatin core and the C13 side chain.

  • C13 Side Chain: The ester side chain at the C13 position is paramount for the potent cytotoxic activity of paclitaxel and docetaxel.[1] This side chain is believed to be essential for the correct conformation and binding to the microtubule target.

  • C19-Methyl Groups: While specific comparative data on a series of this compound derivatives is scarce, the methyl groups at C19 are considered to be important for maintaining the overall conformation of the taxane skeleton, which is crucial for its biological activity.

  • Other Key Positions: Modifications at other positions, such as C2, C7, and C10, have also been extensively studied to improve the pharmacological properties of taxanes. For instance, docetaxel has a hydroxyl group at C10, which contributes to its increased water solubility compared to paclitaxel.[4]

Logical Relationship of Baccatin III Derivatives and Activity

SAR Structure-Activity Relationship of Baccatin III Derivatives Baccatin_III Baccatin III (Core Scaffold) Side_Chain Addition of C13 Side Chain Baccatin_III->Side_Chain Semi-synthesis Paclitaxel Paclitaxel Side_Chain->Paclitaxel Docetaxel Docetaxel Side_Chain->Docetaxel High_Activity Greatly Increased Anticancer Activity Paclitaxel->High_Activity Docetaxel->High_Activity a Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Tubulin β-tubulin subunit of microtubules Paclitaxel->Tubulin Binds to Polymerization Promotes Microtubule Assembly (Polymerization) Paclitaxel->Polymerization Depolymerization Inhibits Microtubule Disassembly (Depolymerization) Paclitaxel->Depolymerization Tubulin->Polymerization Stabilization Microtubule Stabilization Polymerization->Stabilization Depolymerization->Stabilization Mitotic_Arrest Mitotic Spindle Dysfunction (G2/M Arrest) Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis MTT_Workflow MTT Assay Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding drug_treatment Treat cells with varying concentrations of test compound cell_seeding->drug_treatment incubation Incubate for a defined period (e.g., 72h) drug_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals formazan_formation->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

References

Confirming the Structure of Novel 19-Hydroxybaccatin III Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel derivatives of 19-hydroxybaccatin III, a complex taxane diterpenoid, is a critical step in the development of new therapeutic agents. This guide provides a comparative overview of the key spectroscopic techniques and experimental data used to elucidate the structure of these intricate molecules. By presenting detailed methodologies and comparative data, this document aims to serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery.

Comparative Spectroscopic Data

The introduction of a new functional group at the C-19 position of the baccatin III core results in predictable yet subtle changes in the spectroscopic data. The following table summarizes the key ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for a hypothetical novel 19-O-cinnamoyl-baccatin III derivative compared to its this compound precursor. This comparative analysis is crucial for confirming the success of the derivatization.

Parameter This compound (Precursor) 19-O-Cinnamoyl-baccatin III (Derivative) Key Observations for Structural Confirmation
¹H NMR (δ, ppm)
H-19a, H-19b~3.8 - 4.2 (d)~4.5 - 4.9 (d)Downfield shift of H-19 protons upon acylation.
Cinnamoyl Protons-6.5 - 7.8 (m)Appearance of new signals corresponding to the cinnamoyl group.
¹³C NMR (δ, ppm)
C-19~65~68Downfield shift of the C-19 signal.
Cinnamoyl Carbons-118 - 167Appearance of new signals for the cinnamoyl moiety, including the ester carbonyl.
HRMS (m/z) [M+Na]⁺ ~ 625.2310[M+Na]⁺ ~ 755.2729Mass increase corresponding to the addition of a cinnamoyl group (C₉H₇O).

Experimental Protocols

Accurate structural elucidation relies on the precise execution of spectroscopic experiments. The following are detailed methodologies for the key techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire spectra on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024-4096 scans. Proton decoupling is employed to simplify the spectrum.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is essential for piecing together the carbon skeleton and identifying the location of substituents.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray ionization (ESI) is commonly used for these types of molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The instrument is operated in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). The high resolution and mass accuracy (typically <5 ppm) allow for the unambiguous determination of the elemental composition.

X-ray Crystallography

For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

  • Crystallization: Grow single crystals of the derivative by slow evaporation of a solvent system (e.g., methanol/water, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, angles, and stereochemistry.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a novel this compound derivative.

G Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start This compound reaction Acylation Reaction (e.g., with Cinnamoyl Chloride) start->reaction product Crude Product reaction->product purification Purification (e.g., Chromatography) product->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms High-Resolution Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (optional, for absolute confirmation) purification->xray data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis xray->data_analysis structure_elucidation Final Structure Confirmation data_analysis->structure_elucidation

Structural Elucidation Workflow

This comprehensive approach, combining synthesis, purification, and multi-faceted spectroscopic analysis, is essential for the rigorous confirmation of novel this compound derivatives, paving the way for their further investigation as potential therapeutic agents.

benchmarking different production methods of 19-hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the current and potential production methods for 19-hydroxybaccatin III, a key taxane derivative with applications in cancer research and as a precursor for novel semi-synthetic paclitaxel analogues. While research into the production of this specific taxoid is less extensive than for paclitaxel or baccatin III, this document summarizes the existing knowledge and explores promising future avenues.

Overview of Production Methods

The production of this compound can be broadly categorized into two primary approaches: extraction from its natural source and potential synthetic or semi-synthetic methods that are currently under exploration.

  • Extraction from Natural Source: This remains the most established method for obtaining this compound. It involves the isolation and purification of the compound from the biomass of Taxus species, primarily Taxus wallichiana.

  • Semi-synthesis via Biocatalysis: This approach, while not yet fully developed for this compound, leverages the enzymatic machinery of taxane biosynthesis. Specifically, it would involve the regioselective hydroxylation of a more abundant precursor, such as baccatin III, using specific enzymes like cytochrome P450 hydroxylases.

  • Total Synthesis & Microbial Production: Total chemical synthesis of complex taxanes is exceptionally challenging and not economically viable for large-scale production. Similarly, while microbial production of other taxane precursors has been explored, a complete biosynthetic pathway for this compound in a heterologous host has not yet been reported.

Data Presentation: A Comparative Analysis

Due to the nascent stage of research into alternative production methods for this compound, a direct quantitative comparison of yields, purity, and costs is challenging. The following table summarizes the available information and educated estimations for the different approaches.

Production MethodYieldPurityScalabilityCostTechnology Readiness Level (TRL)
Extraction from Taxus wallichiana Low, variable depending on plant source and extraction efficiency.High, achievable through multiple chromatographic steps.Limited by the availability of plant biomass and slow growth of Taxus species.High, due to complex extraction and purification processes.7-8 (System prototype demonstration in an operational environment)
Semi-synthesis via Biocatalysis (from Baccatin III) Potentially higher than natural extraction, dependent on enzyme efficiency and substrate availability.Potentially high, with fewer downstream purification steps compared to natural extraction.Potentially high, dependent on the development of a robust and scalable biocatalytic process.Potentially moderate to high, dependent on the cost of the precursor and the enzyme production.3-4 (Proof of concept)
Metabolic Engineering in Yeast (Hypothetical) Theoretically high, but not yet demonstrated.Potentially high, with a more defined product profile.High, leveraging established fermentation technologies.Potentially low to moderate at scale.1-2 (Basic principles observed)

Experimental Protocols

Extraction and Isolation of this compound from Taxus wallichiana

This protocol is based on the established methods for isolating taxanes from plant material.

1. Biomass Preparation:

  • Dried and powdered needles and twigs of Taxus wallichiana are used as the starting material.

2. Extraction:

  • The powdered biomass is extracted with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with agitation.
  • The extraction process is repeated multiple times to ensure maximum recovery of the taxanes.

3. Solvent Partitioning:

  • The combined crude extract is concentrated under reduced pressure.
  • The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a polar taxane, is expected to be enriched in the more polar fractions (e.g., ethyl acetate).

4. Chromatographic Purification:

  • The enriched fraction is subjected to multiple rounds of column chromatography.
  • Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol).
  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to yield the pure compound.

5. Characterization:

  • The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hypothetical Protocol for Semi-synthesis of this compound via Biocatalysis

This protocol outlines a potential workflow for the enzymatic hydroxylation of baccatin III.

1. Enzyme Production:

  • A cytochrome P450 enzyme known to catalyze the C-19 hydroxylation of taxanes is identified and its corresponding gene is cloned into an expression vector.
  • The recombinant enzyme is expressed in a suitable host, such as E. coli or yeast, and purified.

2. Biocatalytic Reaction:

  • The purified enzyme is incubated with the substrate, baccatin III, in a buffered reaction mixture.
  • The reaction mixture will also contain necessary co-factors for the P450 enzyme, such as NADPH and a cytochrome P450 reductase.
  • The reaction is carried out at an optimal temperature and pH for the enzyme's activity for a defined period.

3. Product Extraction and Purification:

  • The reaction is quenched, and the product, this compound, is extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).
  • The extracted product is then purified using HPLC.

4. Analysis:

  • The conversion of baccatin III and the yield of this compound are determined by HPLC analysis. The product identity is confirmed by MS and NMR.

Visualizations

Production Method Workflow

G cluster_0 Extraction from Natural Source cluster_1 Semi-synthesis via Biocatalysis (Hypothetical) cluster_2 Metabolic Engineering (Future Prospect) Taxus wallichiana Biomass Taxus wallichiana Biomass Extraction Extraction Taxus wallichiana Biomass->Extraction Solvent Partitioning Solvent Partitioning Extraction->Solvent Partitioning Chromatography Chromatography Solvent Partitioning->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Baccatin III Baccatin III Enzymatic Hydroxylation (P450) Enzymatic Hydroxylation (P450) Baccatin III->Enzymatic Hydroxylation (P450) Purification Purification Enzymatic Hydroxylation (P450)->Purification Purification->Pure this compound Engineered Yeast Engineered Yeast Fermentation Fermentation Engineered Yeast->Fermentation Downstream Processing Downstream Processing Fermentation->Downstream Processing Downstream Processing->Pure this compound

Caption: Workflow comparison of this compound production methods.

Taxane Biosynthesis Signaling Pathway (Simplified)

G Geranylgeranyl Diphosphate Geranylgeranyl Diphosphate Taxadiene Taxadiene Geranylgeranyl Diphosphate->Taxadiene Taxadiene Synthase Taxanes Taxanes Taxadiene->Taxanes Multiple Enzymatic Steps Baccatin III Baccatin III Taxanes->Baccatin III Hydroxylations, Acylations This compound This compound Baccatin III->this compound Cytochrome P450 Hydroxylase (C19)

Caption: Simplified taxane biosynthetic pathway leading to this compound.

Conclusion

The production of this compound is currently reliant on extraction from Taxus wallichiana, a method that is inherently limited by plant availability and complex purification procedures. While semi-synthetic and biosynthetic approaches hold significant promise for a more sustainable and scalable supply, they are still in the early stages of development for this particular taxane. Further research into the identification and characterization of the specific cytochrome P450 enzymes responsible for C-19 hydroxylation in Taxus species is crucial for advancing these alternative production platforms. The development of a robust biocatalytic or microbial fermentation process could significantly impact the availability of this compound for future research and drug development endeavors.

Safety Operating Guide

Essential Safety and Disposal Plan for 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of 19-hydroxybaccatin III are paramount to ensure laboratory safety and environmental protection. This document provides a procedural guide for the safe disposal of this compound, grounded in available safety data.

Health Hazard Summary

This compound is a compound that requires careful handling due to its potential health effects. It can cause skin, eye, and respiratory tract irritation.[1][2] Furthermore, it is classified as a substance that may cause cancer and genetic defects.[1][2]

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]
Carcinogenicity May cause cancer.[1][2]
Mutagenicity May cause genetic defects.[2]
Personal Protective Equipment (PPE)

Before handling this compound, it is mandatory to wear appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]

  • Respiratory Protection: Respiratory protection is required when dusts are generated.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Disposal Protocol for this compound

The primary recommendation for the disposal of this compound is to use a licensed, professional waste disposal company.[2] Do not dispose of this chemical into the environment, sanitary sewer, or normal trash.

Step-by-Step Disposal Procedure
  • Segregation: Isolate waste this compound, including any contaminated labware or PPE, from other laboratory waste streams.

  • Containment:

    • Solid Waste: Place solid this compound waste and contaminated disposable items (e.g., gloves, weighing paper) into a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management guidelines.

  • Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure the storage conditions are in accordance with your institution's safety protocols, which typically involve secondary containment to prevent spills.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup for the hazardous waste.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution and regulatory agencies.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate this compound Waste A->B Begin Disposal Process C Place in a Labeled, Sealed Hazardous Waste Container B->C Containment D Store in Designated Hazardous Waste Accumulation Area C->D E Contact EHS for Pickup D->E Scheduling F Dispose via Approved Waste Disposal Plant E->F Final Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 19-Hydroxybaccatin III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Compound Identification and Properties

A summary of the known physical and chemical properties of 19-hydroxybaccatin III is provided below.

PropertyValue
Chemical Name This compound
CAS Number 78432-78-7[][2]
Molecular Formula C₃₁H₃₈O₁₂[][3]
Molecular Weight 602.6 g/mol [][3]
Appearance Powder[]

Hazard Assessment and Control

As a precursor to the chemotherapeutic drug paclitaxel, this compound should be handled as a potent cytotoxic compound. Potential hazards include carcinogenicity, mutagenicity, and teratogenicity. The primary routes of exposure are inhalation of the powder, dermal contact, and ingestion.

The hierarchy of controls should be implemented to minimize exposure. The following diagram illustrates this approach.

Hazard_Controls_Hierarchy Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, BSC) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Gown, Respirator)

Figure 1: Hierarchy of controls for managing exposure to this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.

PPE ItemSpecification
Gloves Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
Gown A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves.
Eye Protection Chemical splash goggles and a full-face shield.
Respiratory Protection For handling the powder, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation.[4]

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the key stages of handling this compound, from receipt to disposal.

Handling_Workflow Receiving Receiving - Inspect package integrity - Don single pair of gloves Storage Storage - Designated, labeled, and  ventilated area - Secure access Receiving->Storage Preparation Preparation - In a certified chemical  fume hood or BSC - Don full PPE Storage->Preparation Weighing Weighing - On a tared, contained surface - Use anti-static techniques Preparation->Weighing Solubilization Solubilization - Add solvent slowly - Avoid splashing Weighing->Solubilization Use Experimental Use - Maintain containment - Label all containers Solubilization->Use Decontamination Decontamination - Clean work surfaces with  appropriate agent (e.g., 0.5%  sodium hypochlorite) Use->Decontamination Disposal Waste Disposal - Segregate cytotoxic waste - Use labeled, sealed containers Decontamination->Disposal

Figure 2: Workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation of Stock Solutions:

    • Work within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[4]

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[5]

    • Don all required PPE as specified in the table above.

    • To minimize powder dispersal, if possible, procure the compound in pre-weighed vials.[4]

    • If weighing is necessary, do so on a tared, contained surface within the fume hood. Use a dedicated set of utensils.

    • Carefully add the desired solvent to the vessel containing the this compound powder.

    • Ensure the container is securely capped and mix gently to dissolve.

    • Clearly label the resulting solution with the compound name, concentration, solvent, date, and "Cytotoxic."

Spill Management Plan

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill SizeProcedure
Small Spill (<5 mL or <5 g) 1. Alert personnel in the immediate area. 2. If not already worn, don full PPE, including a respirator for powder spills. 3. Gently cover a powder spill with damp absorbent material to avoid aerosolization.[4] 4. For liquid spills, cover with absorbent pads from a cytotoxic spill kit. 5. Clean the area with a suitable decontaminating agent (e.g., 0.5% sodium hypochlorite), followed by a rinse with water.[4] 6. Collect all contaminated materials in a designated cytotoxic waste container.
Large Spill (>5 mL or >5 g) 1. Evacuate the area immediately. 2. Alert the institutional safety officer. 3. Restrict access to the contaminated area. 4. Allow for trained emergency response personnel to manage the cleanup.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste:

    • Includes contaminated gloves, gowns, absorbent pads, and empty vials.

    • Place in a designated, puncture-resistant, and clearly labeled cytotoxic waste container with a lid.[6] The container should be lined with a thick, yellow plastic bag marked with the cytotoxic symbol.

  • Liquid Waste:

    • Collect in a dedicated, sealed, and shatter-resistant container.

    • The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.[7]

  • Final Disposal:

    • Cytotoxic waste must be segregated from other waste streams.[8]

    • Disposal should be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-hydroxybaccatin III
Reactant of Route 2
19-hydroxybaccatin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.